8-Methylquinazoline-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
8-methyl-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-3-2-4-6-7(5)10-9(13)11-8(6)12/h2-4H,1H3,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDHXKXFTSQIMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50318965 | |
| Record name | 8-METHYLQUINAZOLINE-2,4(1H,3H)-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50318965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67449-23-4 | |
| Record name | 67449-23-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338216 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-METHYLQUINAZOLINE-2,4(1H,3H)-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50318965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 8-Methylquinazoline-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 8-Methylquinazoline-2,4(1H,3H)-dione, a significant heterocyclic compound with applications in medicinal chemistry and drug discovery. The document outlines the primary synthetic methodologies, presents quantitative data, and offers detailed experimental protocols. Visual diagrams of the synthetic pathways and experimental workflows are included to enhance understanding.
Introduction
Quinazoline-2,4(1H,3H)-diones are a class of fused heterocyclic compounds that are of considerable interest in the field of medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 8-methyl substituted analog, this compound, serves as a crucial scaffold for the development of novel therapeutic agents. This guide focuses on the chemical synthesis of this specific derivative.
Synthetic Pathways
The synthesis of this compound can be achieved through several routes, primarily involving the cyclization of an appropriate anthranilic acid or aminobenzamide derivative. A prevalent and efficient method is the one-pot synthesis from 2-amino-3-methylbenzamide.
One-Pot Synthesis from 2-Amino-3-methylbenzamide
A highly effective method for the synthesis of this compound is the DMAP-catalyzed one-pot reaction of 2-amino-3-methylbenzamide with di-tert-butyl dicarbonate (Boc₂O). This approach is advantageous due to its simplicity and good yield.
Caption: One-pot synthesis of this compound.
Classical Synthesis from 2-Amino-3-methylbenzoic Acid
Another fundamental approach involves the reaction of 2-amino-3-methylbenzoic acid with a source of carbonyl groups, such as urea or phosgene derivatives, to facilitate the cyclization and formation of the quinazolinedione ring.
Caption: Classical synthesis via 2-Amino-3-methylbenzoic acid.
Quantitative Data
The following table summarizes the quantitative data for the synthesis of this compound based on a reported procedure.
| Starting Material | Reagents | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
| 2-Amino-3-methylbenzamide | Di-tert-butyl dicarbonate | DMAP | Acetonitrile | Reflux | 65 | [1] |
Experimental Protocols
Detailed Protocol for One-Pot Synthesis from 2-Amino-3-methylbenzamide
This protocol is based on the general procedure described in the literature for the synthesis of substituted quinazoline-2,4(1H,3H)-diones.[1]
Materials:
-
2-Amino-3-methylbenzamide
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a solution of 2-amino-3-methylbenzamide (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add 4-(dimethylamino)pyridine (DMAP) (0.2 mmol).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (2.5 mmol) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound as a white solid.[1]
Characterization Data:
-
Appearance: White solid[1]
-
Melting Point: >250 °C[1]
-
¹H NMR (400 MHz, DMSO-d₆) δ: 11.33 (brs, 1H), 10.39 (brs, 1H), 7.78–7.76 (m, 1H), 7.49–7.47 (m, 1H), 7.09 (t, J = 7.6 Hz, 1H), 2.34 (s, 3H).[1]
-
¹³C NMR (100 MHz, DMSO-d₆) δ: 163.0, 150.6, 139.3, 136.1, 124.8, 124.2, 122.1, 114.6, 17.3.[1]
-
ESI-HRMS m/z: calculated for C₉H₉N₂O₂ [M + H]⁺ 177.0659, found: 177.0663.[1]
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis, purification, and characterization of this compound.
Caption: General experimental workflow.
Conclusion
The synthesis of this compound is well-documented, with the one-pot reaction from 2-amino-3-methylbenzamide offering an efficient and straightforward route. The provided experimental protocol and characterization data serve as a valuable resource for researchers in the fields of organic synthesis and drug development. The methodologies described can be adapted for the synthesis of other substituted quinazolinedione derivatives, furthering the exploration of their therapeutic potential.
References
An In-depth Technical Guide to the Chemical Properties of 8-Methylquinazoline-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of 8-Methylquinazoline-2,4(1H,3H)-dione, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document details its physicochemical characteristics, spectral data, synthesis protocols, and known biological activities, presenting the information in a clear and accessible format for researchers and professionals in the field.
Core Chemical Properties
This compound, with the chemical formula C₉H₈N₂O₂, is a derivative of quinazoline-2,4(1H,3H)-dione, a scaffold that has garnered significant attention for its diverse pharmacological activities.[1][2] The structural and chemical properties of the 8-methyl derivative are summarized below.
Physicochemical Data
Quantitative data for this compound are presented in the following table for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | [3] |
| Molecular Weight | 176.17 g/mol | [3] |
| Melting Point | >250 °C | [4] |
| Boiling Point | Data not available | |
| Solubility | Data not available for the 8-methyl derivative. The parent compound, quinazoline-2,4(1H,3H)-dione, is reported to be insoluble in water and soluble in alcohol. | |
| CAS Number | 67449-23-4 | [3] |
Spectral Data
Detailed spectral information is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.33 (brs, 1H), 10.39 (brs, 1H), 7.78–7.76 (m, 1H), 7.49–7.47 (m, 1H), 7.09 (t, J = 7.6 Hz, 1H), 2.34 (s, 3H).[4]
-
¹³C NMR (100 MHz, DMSO-d₆): δ 163.0, 150.6, 139.3, 136.1, 124.8, 124.2, 122.1, 114.6, 17.3.[4]
Mass Spectrometry
-
ESI-HRMS: m/z calculated for C₉H₉N₂O₂ [M+H]⁺: 177.0659, found: 177.0663.[4]
Experimental Protocols
The synthesis of this compound can be achieved through various chemical routes. A representative experimental protocol is detailed below.
Synthesis of this compound
A common method for the synthesis of quinazoline-2,4-diones involves the cyclization of a substituted 2-aminobenzamide. The following is a general procedure:
General Procedure A:
-
To a solution of the respective 2-aminobenzamide (1.0 equiv) in anhydrous solvent, add a suitable cyclizing agent (e.g., di-tert-butyl dicarbonate) and a catalyst (e.g., 4-dimethylaminopyridine (DMAP)).
-
Stir the reaction mixture at room temperature or under reflux for a specified period.
-
Monitor the reaction progress using an appropriate technique such as thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired quinazoline-2,4-dione.
For the specific synthesis of this compound, 2-amino-3-methylbenzamide would be the starting material. Following a general procedure, the reaction yielded a white solid with a 65% yield.[4]
Biological Activity and Signaling Pathways
Derivatives of quinazoline-2,4(1H,3H)-dione have been extensively studied for their wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2]
Antibacterial Activity: Inhibition of DNA Gyrase and Topoisomerase IV
A significant body of research indicates that quinazoline-2,4(1H,3H)-dione derivatives exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, transcription, and repair. By targeting these topoisomerases, the compounds interfere with critical cellular processes, leading to bacterial cell death. This mechanism is similar to that of fluoroquinolone antibiotics.
The logical relationship of this inhibitory action is depicted in the following diagram:
Experimental Workflow for Antibacterial Activity Screening
The evaluation of the antibacterial potential of compounds like this compound typically follows a standardized workflow.
This technical guide serves as a foundational resource for researchers working with this compound. The provided data and protocols are intended to facilitate further investigation into the chemical and biological properties of this and related compounds, ultimately contributing to the development of new therapeutic agents.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of 8-Methylquinazoline-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 8-Methylquinazoline-2,4(1H,3H)-dione, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Due to its structural similarity to biologically active quinazoline derivatives, understanding its physicochemical characteristics is crucial for predicting its behavior in biological systems and for the design of new therapeutic agents.
Core Physical Properties
Quantitative data for this compound is summarized in the table below. It is important to note that while some experimental data is available, many properties are computationally predicted and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | PubChem[1] |
| Molecular Weight | 176.17 g/mol | PubChem[1] |
| Melting Point | >250 °C | ACS Omega[2] |
| Boiling Point | No experimental data available | N/A |
| Solubility | No quantitative experimental data available. The parent compound, quinazoline-2,4(1H,3H)-dione, is described as soluble in alcohol and insoluble in water. | ChemBK[3] |
| pKa | No experimental data available | N/A |
| XLogP3 (Computed) | 1.1 | PubChem[1] |
| Hydrogen Bond Donor Count (Computed) | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count (Computed) | 2 | PubChem[1] |
| Rotatable Bond Count (Computed) | 0 | PubChem[1] |
Experimental Protocols
Detailed experimental protocols for the determination of the key physical properties of this compound are not available in the current literature. However, standard methodologies for organic compounds can be applied.
Melting Point Determination (General Protocol)
The melting point of this compound was determined to be above 250 °C[2]. A general and widely accepted method for determining the melting point of a solid organic compound is the capillary method.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional, for pulverizing crystals)
Procedure:
-
A small, dry sample of the crystalline compound is finely powdered.
-
The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the sealed end. The tube is then tapped gently to ensure the sample is tightly packed to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow (0.5-2 °C).
Solubility Determination (General Protocol)
While quantitative solubility data for this compound is not available, a general qualitative and semi-quantitative procedure to determine its solubility in various solvents is as follows.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), dichloromethane (DCM), acetone)
-
Test tubes or small vials
-
Vortex mixer or shaker
-
Analytical balance
Procedure:
-
A known mass of the compound (e.g., 1-5 mg) is added to a test tube.
-
A measured volume of the solvent (e.g., 1 mL) is added to the test tube.
-
The mixture is agitated vigorously using a vortex mixer or shaker for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., room temperature).
-
The mixture is visually inspected for the presence of undissolved solid.
-
If the solid dissolves completely, the compound is considered soluble under these conditions. If undissolved solid remains, the compound is considered sparingly soluble or insoluble.
-
For a more quantitative assessment, the saturated solution can be filtered, and the concentration of the dissolved compound in the filtrate can be determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
pKa Determination (General Protocol)
The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a compound at different pH values. While no experimental pKa has been reported for this compound, potentiometric titration or UV-Vis spectrophotometry are common methods for its determination.
Potentiometric Titration:
-
A solution of the compound in a suitable solvent (often a water-cosolvent mixture for poorly water-soluble compounds) is prepared.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve (pH versus volume of titrant added) is plotted.
-
The pKa can be determined from the pH at the half-equivalence point.
UV-Vis Spectrophotometry:
-
A series of buffer solutions with known pH values are prepared.
-
A solution of the compound is prepared in each buffer.
-
The UV-Vis absorbance spectrum of each solution is recorded.
-
Changes in the absorbance at a specific wavelength corresponding to the ionized and unionized forms of the molecule are plotted against pH.
-
The pKa can be determined from the inflection point of the resulting sigmoidal curve.
Visualizations
Synthesis Workflow
The synthesis of this compound can be achieved through a one-pot reaction from 2-amino-3-methylbenzamide. The following diagram illustrates the general workflow of this synthesis.
Signaling Pathways
Currently, there is no published research that specifically implicates this compound in any biological signaling pathways. While the parent compound, quinazoline-2,4(1H,3H)-dione, has been shown to modulate STAT3 and FOXO3a signaling in hepatocellular carcinoma cells, it is unknown if the 8-methyl derivative shares this activity[4]. Further research is required to elucidate the specific biological targets and mechanisms of action for this compound.
Conclusion
This guide provides the currently available data on the physical properties of this compound. While foundational information such as molecular weight and a high melting point are established, there are significant gaps in the experimental data, particularly for boiling point, quantitative solubility, and pKa. The provided general experimental protocols serve as a starting point for researchers aiming to characterize this compound further. The lack of information regarding its biological activity and involvement in signaling pathways highlights a key area for future investigation. Such studies will be instrumental in unlocking the potential of this compound and its derivatives in the field of drug development.
References
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 8-Methylquinazoline-2,4(1H,3H)-dione
For Immediate Release
This whitepaper provides an in-depth technical guide on the structural elucidation of 8-Methylquinazoline-2,4(1H,3H)-dione, a significant heterocyclic compound within medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document details the spectroscopic data, experimental protocols, and logical workflow required to unequivocally confirm its molecular structure.
Molecular and Spectroscopic Overview
This compound (C₉H₈N₂O₂) is a derivative of quinazoline-2,4(1H,3H)-dione, a core scaffold found in numerous biologically active compounds.[1][2][3][4] The definitive identification of this molecule relies on a synergistic approach, employing multiple spectroscopic techniques to piece together its structural puzzle. The molecular formula is C₉H₈N₂O₂, with a molecular weight of approximately 176.17 g/mol .[5]
Chemical Structure
The foundational step in structure elucidation is proposing a candidate structure. Based on its nomenclature, this compound consists of a bicyclic quinazoline system with two keto groups at positions 2 and 4, and a methyl substituent at position 8.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C9H8N2O2 | CID 334023 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Discovery and Development of Quinazoline-2,4(1H,3H)-dione Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this important class of molecules, with a focus on their potential as therapeutic agents.
Core Synthetic Strategies
The synthesis of the quinazoline-2,4(1H,3H)-dione core can be achieved through several reliable methods, primarily utilizing readily available starting materials such as anthranilic acid and isatoic anhydride.
One common and efficient approach involves the one-pot reaction of anthranilic acid derivatives with potassium cyanate to form urea intermediates, which then undergo cyclization to yield the desired quinazoline-2,4(1H,3H)-dione.[1][2] This method is often favored for its operational simplicity and good to excellent yields. Another widely used precursor is isatoic anhydride, which can react with various amines or urea to produce the quinazoline-2,4(1H,3H)-dione ring system.[3][4] The versatility of these methods allows for the introduction of a wide range of substituents at the N-1 and N-3 positions, enabling the exploration of structure-activity relationships (SAR).
Further functionalization of the quinazoline-2,4(1H,3H)-dione core, particularly at the nitrogen atoms, has led to the discovery of derivatives with enhanced biological profiles. For instance, N-alkylation with reagents like ethyl chloroacetate can be performed to introduce side chains that can be further modified.[5]
Key Biological Activities and Therapeutic Targets
Quinazoline-2,4(1H,3H)-dione derivatives have demonstrated a remarkable diversity of pharmacological effects, positioning them as promising candidates for drug development in various therapeutic areas.
Anticancer Activity: PARP-1/2 Inhibition
A significant area of research has focused on the development of quinazoline-2,4(1H,3H)-dione derivatives as potent inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[6][7] These enzymes play a crucial role in DNA repair, and their inhibition is a key strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Several studies have reported the design and synthesis of derivatives with impressive inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range against PARP-1 and PARP-2.[6][8][9] The binding mode of these inhibitors within the catalytic domain of PARP-1 has been elucidated through co-crystal structures, providing valuable insights for further optimization.[6]
Antibacterial Activity
Derivatives of quinazoline-2,4(1H,3H)-dione have also emerged as potential antibacterial agents.[5][10] These compounds have shown activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism of action for some of these derivatives is the inhibition of bacterial gyrase and DNA topoisomerase IV, similar to fluoroquinolone antibiotics.[5][10]
Quantitative Data Summary
The following tables summarize key quantitative data for representative quinazoline-2,4(1H,3H)-dione derivatives from various studies, highlighting their potential as PARP inhibitors and antibacterial agents.
Table 1: PARP-1/2 Inhibitory Activity of Quinazoline-2,4(1H,3H)-dione Derivatives
| Compound | Target | IC50 (nM) | Cell Line | Cytotoxicity IC50 (µM) | Reference |
| Compound 10 | PARP-1 | < 3.12 (as PF50 > 10) | MX-1 | < 3.12 | [6][7] |
| Compound 11 | PARP-1 | - | MX-1 | 3.02 | [6][7] |
| Compound 11a | PARP-1 | 467 | - | - | [8] |
| PARP-2 | 11.5 | - | - | [8] | |
| Cpd36 | PARP-1 | 0.94 | - | - | [9][11] |
| PARP-2 | 0.87 | - | - | [9][11] | |
| PARP-7 | 0.21 | - | - | [9][11] |
Table 2: Antibacterial Activity of Quinazoline-2,4(1H,3H)-dione Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) | Reference |
| Compound 13 | Staphylococcus aureus | 9 | - | [5] |
| Escherichia coli | 15 | 65 | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the quinazoline-2,4(1H,3H)-dione core and a key N-substituted derivative, as well as a general protocol for evaluating anticancer activity.
Protocol 1: One-Pot Synthesis of Quinazoline-2,4(1H,3H)-dione from Anthranilic Acid[1][2]
-
Reaction Setup: In a round-bottom flask, dissolve the desired anthranilic acid derivative in water.
-
Urea Formation: Add a solution of potassium cyanate dropwise to the stirred solution of the anthranilic acid derivative at room temperature. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cyclization: Add sodium hydroxide (NaOH) portion-wise to the reaction mixture to induce cyclization.
-
Acidification and Isolation: Acidify the reaction mixture with hydrochloric acid (HCl). The desired quinazoline-2,4(1H,3H)-dione will precipitate out of solution.
-
Purification: Collect the solid product by filtration, wash with water, and dry to obtain the pure compound.
Protocol 2: Synthesis of Diethyl 2,2'-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetate[5]
-
N-Alkylation: To a stirred solution of quinazoline-2,4(1H,3H)-dione in dimethylformamide (DMF), add potassium carbonate (K2CO3).
-
Addition of Alkylating Agent: Add ethyl chloroacetate to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Work-up: Pour the reaction mixture into ice water.
-
Isolation: Collect the resulting solid precipitate by filtration, wash with water, and dry to yield the desired product.
Protocol 3: General Workflow for In Vitro Anticancer Drug Screening[13][14][15]
-
Cell Culture: Maintain the desired cancer cell lines in appropriate culture medium and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (quinazoline-2,4(1H,3H)-dione derivatives) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT or resazurin assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of quinazoline-2,4(1H,3H)-dione derivatives.
Caption: PARP-1/2 Inhibition Signaling Pathway.
Caption: Canonical Wnt Signaling Pathway.
Caption: Experimental Workflow for Anticancer Drug Screening.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of novel quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-2 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Spectroscopic Analysis of 8-Methylquinazoline-2,4(1H,3H)-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed spectroscopic analysis of 8-Methylquinazoline-2,4(1H,3H)-dione, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). Detailed experimental protocols for these analyses are provided to facilitate reproducibility. Additionally, this guide presents visualizations of the analytical workflow to offer a clear and concise understanding of the characterization process.
Introduction
This compound belongs to the quinazolinedione class of compounds, which are known for their diverse pharmacological activities.[1] The structural elucidation and purity assessment of such compounds are critical for their development as potential therapeutic agents. Spectroscopic techniques are fundamental to this process, providing unambiguous identification and characterization. This guide focuses on the primary spectroscopic methods used to analyze this compound.
Molecular Structure
The chemical structure of this compound is presented below:
IUPAC Name: 8-methyl-1H-quinazoline-2,4-dione[2] Molecular Formula: C₉H₈N₂O₂[2] Molecular Weight: 176.17 g/mol [2]
Spectroscopic Data
The following sections present the available spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound were acquired in deuterated dimethyl sulfoxide (DMSO-d₆).[1]
Table 1: ¹H NMR Spectral Data of this compound [1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
| 11.33 | brs | 1H | N-H | - |
| 10.39 | brs | 1H | N-H | - |
| 7.78–7.76 | m | 1H | Ar-H | - |
| 7.49–7.47 | m | 1H | Ar-H | - |
| 7.09 | t | 1H | Ar-H | 7.6 |
| 2.34 | s | 3H | -CH₃ | - |
brs = broad singlet, m = multiplet, t = triplet, s = singlet
Table 2: ¹³C NMR Spectral Data of this compound [1]
| Chemical Shift (δ, ppm) | Assignment |
| 163.0 | C=O |
| 150.6 | C=O |
| 139.3 | Ar-C |
| 136.1 | Ar-C |
| 124.8 | Ar-C |
| 124.2 | Ar-C |
| 122.1 | Ar-C |
| 114.6 | Ar-C |
| 17.3 | -CH₃ |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition.
Table 3: ESI-HRMS Data for this compound [1]
| Ion | Calculated m/z | Found m/z |
| [M + H]⁺ | 177.0659 | 177.0663 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Specific experimental IR and UV-Vis spectroscopic data for this compound were not available in the reviewed literature. However, the general spectral characteristics of the quinazoline-2,4(1H,3H)-dione scaffold can be inferred from related compounds.
-
Expected IR Absorptions: Quinazoline-2,4(1H,3H)-dione derivatives typically exhibit characteristic IR absorption bands. These include N-H stretching vibrations in the range of 3200-3400 cm⁻¹, C=O stretching vibrations for the dione functionality around 1650-1720 cm⁻¹, and C=C and C=N stretching vibrations within the aromatic system in the 1400-1600 cm⁻¹ region.[3][4]
-
Expected UV-Vis Absorptions: The UV-Vis absorption spectra of quinazoline derivatives in a solvent like acetonitrile generally show two main absorption bands. A band at shorter wavelengths (around 240–300 nm) is attributed to π → π* transitions in the aromatic system, while a band at longer wavelengths (around 310–425 nm) is likely due to n → π* transitions.[5]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
This protocol outlines the general procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of quinazolinedione derivatives.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz NMR spectrometer.
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Approximately 12-16 ppm.
-
Number of Scans: 16 to 32 scans for an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz NMR spectrometer.
-
Pulse Sequence: Standard proton-decoupled ¹³C experiment.
-
Spectral Width: Approximately 0-200 ppm.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
-
High-Resolution Mass Spectrometry (ESI-HRMS)
This protocol describes the general procedure for obtaining ESI-HRMS data.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the low µg/mL range) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrument Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Range: Scan a mass range appropriate for the expected molecular ion (e.g., m/z 100-500).
-
Data Acquisition: Acquire data in full scan mode to detect the [M+H]⁺ ion.
-
Visualizations
The following diagrams illustrate the experimental workflow for the spectroscopic analysis of this compound.
Caption: General experimental workflow for spectroscopic analysis.
Caption: Relationship between the compound and its analytical data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | C9H8N2O2 | CID 334023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities - PMC [pmc.ncbi.nlm.nih.gov]
8-Methylquinazoline-2,4(1H,3H)-dione: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific literature on 8-Methylquinazoline-2,4(1H,3H)-dione, a heterocyclic compound belonging to the quinazolinedione class. While the broader quinazoline-2,4(1H,3H)-dione scaffold is a subject of extensive research due to its diverse pharmacological activities, literature specifically detailing the biological profile of the 8-methyl derivative is limited. This review summarizes the available data on its synthesis and physicochemical properties, and places it within the context of the wider biological activities demonstrated by the parent quinazolinedione structure and its derivatives.
Physicochemical Properties
This compound, with the chemical formula C₉H₈N₂O₂, is a solid at room temperature.[1][2] Its structure is characterized by a quinazoline core featuring two ketone groups at positions 2 and 4, and a methyl group at position 8 of the benzene ring.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | [2] |
| Molecular Weight | 176.17 g/mol | [2] |
| CAS Number | 67449-23-4 | [2] |
| Appearance | White solid | [1] |
| Melting Point | >250 °C | [1] |
Synthesis and Characterization
A one-pot synthesis of this compound has been reported, achieving a 65% yield.[1] The synthesis and characterization data are summarized below.
Synthesis of this compound
dot
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound[1]
To a solution of 2-amino-3-methylbenzamide (1.0 mmol) in acetonitrile (10 mL) were added 4-dimethylaminopyridine (DMAP, 20 mol %) and di-tert-butyl dicarbonate (Boc₂O, 3.0 equiv). The resulting mixture was stirred at 80 °C for 12 hours. After completion of the reaction, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluting with petroleum ether/ethyl acetate) to afford this compound as a white solid.
Spectroscopic Data
| Data Type | Values |
| ¹H NMR (400 MHz, DMSO-d₆), δ (ppm) | 11.33 (brs, 1H), 10.39 (brs, 1H), 7.78–7.76 (m, 1H), 7.49–7.47 (m, 1H), 7.09 (t, J = 7.6 Hz, 1H), 2.34 (s, 3H) |
| ¹³C NMR (100 MHz, DMSO-d₆), δ (ppm) | 163.0, 150.6, 139.3, 136.1, 124.8, 124.2, 122.1, 114.6, 17.3 |
| ESI-HRMS m/z | Calculated for C₉H₉N₂O₂ [M + H]⁺: 177.0659, Found: 177.0663 |
(Data sourced from ACS Omega, 2020)[1]
Biological Activities of the Quinazoline-2,4(1H,3H)-dione Scaffold
The quinazoline-2,4(1H,3H)-dione core is recognized as a "privileged structure" in medicinal chemistry.[3] Derivatives have been reported to possess antimicrobial, anticancer, anti-inflammatory, anticonvulsant, antihypertensive, and Na+/H+ exchanger type 1 (NHE-1) inhibitory properties.[3][4][5]
Potential Anticancer Activity
Quinazolinedione derivatives have been investigated for their potential in cancer therapy, with some compounds showing inhibitory effects on critical signaling pathways, such as the Wnt signaling pathway.[3] One study on the parent compound, Quinazoline-2,4(1H,3H)-dione, demonstrated a cytotoxic effect on HepG2 (hepatocellular carcinoma) cells with an IC₅₀ value of 26.07 µM, potentially through the modulation of STAT3 and FOXO3a signaling.[6]
dot
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | C9H8N2O2 | CID 334023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione | Research Results in Pharmacology [rrpharmacology.ru]
- 6. Quinazoline-2,4(1H,3H)-dione modulates STAT3 and FOXO3a signaling in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Expanding Therapeutic Landscape of Quinazoline-2,4(1H,3H)-diones: A Pharmacological Deep Dive
For Immediate Release
A comprehensive technical review of quinazoline-2,4(1H,3H)-dione compounds reveals a versatile scaffold with a wide spectrum of pharmacological activities, positioning it as a "privileged structure" in modern drug discovery.[1][2] This in-depth guide, tailored for researchers, scientists, and drug development professionals, consolidates the latest findings on the mechanisms of action, therapeutic targets, and structure-activity relationships of these promising compounds, supplemented with detailed experimental protocols and quantitative data.
The quinazoline-2,4(1H,3H)-dione core, an oxidized derivative of quinazoline, has been the foundation for the development of novel therapeutics targeting a range of diseases, most notably cancer, but also extending to microbial infections, inflammation, and neurological disorders.[1][2][3][4] The inherent structural flexibility of this scaffold allows for substitutions at various positions, primarily at the N1, N3, and the benzene ring, which significantly influences the compound's pharmacological profile and target selectivity.[1][2]
Unraveling the Anti-Cancer Mechanisms
A significant body of research has focused on the application of quinazoline-2,4(1H,3H)-dione derivatives in oncology.[1][2] These compounds have demonstrated efficacy against a variety of cancer cell lines, including those from glioblastoma, osteosarcoma, colorectal, prostate, breast, and ovarian cancers.[1][2] Their anti-neoplastic effects are attributed to the modulation of crucial signaling pathways implicated in cancer progression.
One of the key mechanisms involves the inhibition of the Wnt signaling pathway, a critical regulator of cell proliferation and differentiation that is often dysregulated in cancer.[1][2] Furthermore, certain derivatives have been shown to exert their anti-cancer effects by targeting the STAT3 and FOXO3a signaling pathways, which are pivotal in hepatocellular carcinoma.[1]
Recent advancements have also identified quinazoline-2,4(1H,3H)-dione derivatives as potent inhibitors of Poly (ADP-ribose) polymerase (PARP-1 and PARP-2), enzymes crucial for DNA repair.[5][6][7] By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with deficient DNA repair mechanisms, particularly in combination with DNA-damaging agents like temozolomide.[5][6][7] This dual-targeting ability underscores the potential for developing multi-targeting cancer therapies.[1][2]
Another promising avenue in cancer therapy is the development of dual inhibitors of c-Met and VEGFR-2 tyrosine kinases.[8] Several 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have shown potent, dual inhibitory activity in the nanomolar range against these key drivers of tumor growth and angiogenesis.[8]
Quantitative Analysis of Biological Activity
The potency of various quinazoline-2,4(1H,3H)-dione derivatives has been quantified through in vitro assays, with IC50 values providing a measure of their inhibitory concentrations. The following tables summarize key quantitative data for different therapeutic applications.
Table 1: Anticancer Activity of Quinazoline-2,4(1H,3H)-dione Derivatives
| Compound | Target/Cell Line | IC50 | Reference |
| Compound 3c | HCT-116 | 1.184 µM | [1] |
| Compound 3e | HCT-116 | 3.403 µM | [1] |
| Compound 3e | VEGFR-2 | 83 nM | [1] |
| Compound 3e | c-Met | 48 nM | [1] |
| Compound 10 | MX-1 (cytotoxicity) | < 3.12 µM | [5][6][7] |
| Compound 11 | MX-1 (cytotoxicity) | 3.02 µM | [5][6][7] |
| Compound 10 | PARP-1 | 10⁻⁹ M level | [5][6][7] |
| Compound 11 | PARP-1 | 10⁻⁹ M level | [5][6][7] |
| Compound 10 | PARP-2 | 10⁻⁸ M level | [5][6][7] |
| Compound 11 | PARP-2 | 10⁻⁸ M level | [5][6][7] |
| Compound 10 | MCF-7 | 11.4 µM | [5] |
| Compound 15 | MCF-7 | 10.6 µM | [5] |
| Compound 7 | HUH-7 | 2.5 µM | [9] |
| Compound 7 | MCF-7 | 6.8 µM | [9] |
| Compound 7 | HCT-116 | 4.9 µM | [9] |
| Compound 11b | HepG2 | 9.16 µM | [9] |
| Compound 11e | HCT-116 | 6.37 µM | [9] |
| Compound 11c | MCF-7 | 5.80 µM | [9] |
| 2c | c-Met | 0.063-0.084 µM | [8] |
| 4b | c-Met | 0.063-0.084 µM | [8] |
| 4e | c-Met | 0.063-0.084 µM | [8] |
Table 2: Antimicrobial Activity of Quinazoline-2,4(1H,3H)-dione Derivatives
| Compound | Strain | MIC | Reference |
| Compound 13 | Escherichia coli | 65 mg/mL | [10] |
Table 3: Other Pharmacological Activities
| Compound | Target/Activity | IC50 | Reference |
| Compound 11 | NHE-1 Inhibition | 15.64 µM (murine macrophages) | [11] |
| 5b | Urease Inhibition | 1.25 µg/mL | [5] |
| [68Ga]Ga-SMIC-2001 | PARP-1 Affinity | 48.13 nM | [12] |
| 10n | Anti-HCV | 6.4 µM | [13] |
| 10p | Anti-HCV | < 10 µM | [13] |
Broadening the Therapeutic Horizon
Beyond oncology, quinazoline-2,4(1H,3H)-dione derivatives have demonstrated a remarkable diversity of pharmacological effects.[2] These include:
-
Antimicrobial Activity: Certain derivatives have shown potential as antibacterial agents by inhibiting bacterial gyrase and DNA topoisomerase IV.[10]
-
Anticonvulsant Properties: The scaffold has been explored for the development of new anticonvulsant drugs.[1][2]
-
Anti-inflammatory Effects: Some compounds exhibit anti-inflammatory activity, for instance, by inhibiting the pro-inflammatory activation of macrophages.[11]
-
Cardiovascular Applications: Guanidine derivatives of quinazoline-2,4(1H,3H)-dione have been investigated as inhibitors of the Na+/H+ exchanger type 1 (NHE-1), a target for cardiovascular diseases.[11]
-
Antidiabetic Potential: Derivatives have been evaluated for their ability to inhibit alpha-amylase and alpha-glucosidase, suggesting a role in managing diabetes.[14]
Experimental Protocols: A Guide for Researchers
To facilitate further research and development in this area, this guide provides an overview of key experimental methodologies.
Synthesis of Quinazoline-2,4(1H,3H)-dione Derivatives
The synthesis of the core scaffold often begins with anthranilic acid, which undergoes reaction with potassium cyanate to form o-ureidobenzoic acid, followed by cyclization.[14] Substitutions at the N1 and N3 positions are typically achieved through N-alkylation reactions with appropriate halides in the presence of a base.
General N-Alkylation Protocol:
-
Dissolve quinazoline-2,4(1H,3H)-dione in a suitable solvent (e.g., DMF).
-
Add a base (e.g., potassium carbonate).
-
Add the desired alkyl or benzyl halide.
-
Stir the reaction mixture at room temperature or with heating until completion (monitored by TLC).
-
Work up the reaction mixture, typically by pouring it into water to precipitate the product.
-
Purify the product by recrystallization or column chromatography.
In Vitro Cytotoxicity Assays (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vitro Enzyme Inhibition Assays (e.g., c-Met/VEGFR-2 Kinase Assay)
These assays measure the ability of a compound to inhibit the activity of a specific enzyme.
Protocol:
-
Prepare a reaction mixture containing the kinase, a substrate (e.g., a peptide), and ATP in a suitable buffer.
-
Add the test compound at various concentrations.
-
Initiate the kinase reaction and incubate for a specific time.
-
Stop the reaction and quantify the amount of phosphorylated substrate, often using methods like ELISA or radiometric assays.
-
Calculate the IC50 value from the dose-response curve.
Future Directions
The quinazoline-2,4(1H,3H)-dione scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on optimizing the selectivity and potency of these compounds through structure-based drug design and combinatorial chemistry. Further elucidation of their mechanisms of action and in vivo efficacy will be crucial for their translation into clinical applications. The dual- and multi-targeting capabilities of some derivatives present an exciting opportunity to address complex diseases with a single therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneonline.com [geneonline.com]
- 4. bioengineer.org [bioengineer.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione | Research Results in Pharmacology [rrpharmacology.ru]
- 12. Quinazoline-2,4(1 H,3 H)-dione Scaffold for development of a novel PARP-targeting PET probe for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: 8-Methylquinazoline-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of 8-Methylquinazoline-2,4(1H,3H)-dione, a member of the versatile quinazoline-2,4(1H,3H)-dione scaffold. This class of compounds has garnered significant interest in medicinal chemistry due to a wide range of biological activities. Derivatives of quinazoline-2,4(1H,3H)-dione have been investigated for their potential as antibacterial, anticancer, anti-inflammatory, and anticonvulsant agents.[1] The core structure serves as a key pharmacophore for targeting various enzymes and signaling pathways.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | PubChem |
| Molecular Weight | 176.17 g/mol | PubChem |
| Appearance | White solid | ACS Omega |
| Melting Point | >250 °C | ACS Omega |
| Yield | 65% | ACS Omega |
Spectral Data
| Analysis | Data | Source |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.33 (brs, 1H), 10.39 (brs, 1H), 7.78–7.76 (m, 1H), 7.49–7.47 (m, 1H), 7.09 (t, J = 7.6 Hz, 1H), 2.34 (s, 3H) | ACS Omega |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 163.0, 150.6, 139.3, 136.1, 124.8, 124.2, 122.1, 114.6, 17.3 | ACS Omega |
| ESI-HRMS (m/z) | Calculated for C₉H₉N₂O₂ [M + H]⁺: 177.0659, Found: 177.0663 | ACS Omega |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a DMAP-catalyzed one-pot synthesis method.
Materials:
-
2-Amino-3-methylbenzamide
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
NMR spectrometer
-
High-resolution mass spectrometer
Procedure:
-
To a solution of 2-amino-3-methylbenzamide (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask, add di-tert-butyl dicarbonate (2.5 mmol) and 4-(dimethylamino)pyridine (0.1 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a white solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is limited in the public domain, the quinazoline-2,4(1H,3H)-dione scaffold is known to be a versatile starting point for the development of various therapeutic agents. Derivatives have been shown to act as inhibitors of several enzymes, including:
-
Bacterial DNA gyrase and Topoisomerase IV: This mechanism is similar to that of fluoroquinolone antibiotics, suggesting potential antibacterial applications.
-
Poly(ADP-ribose) polymerase (PARP-1/2): PARP inhibitors are a class of anticancer agents.
-
Dihydrofolate reductase (DHFR): Inhibition of DHFR disrupts nucleotide synthesis and is a target for both antibacterial and anticancer drugs.
Furthermore, some quinazoline-2,4(1H,3H)-dione derivatives have been found to modulate key cellular signaling pathways, such as the Wnt and STAT3 pathways, which are often dysregulated in cancer.
Visualizations
Caption: Workflow for the synthesis and characterization of this compound.
Caption: Generalized mechanism of action for quinazoline-2,4-dione derivatives as enzyme inhibitors.
References
Application Notes and Protocols for 8-Methylquinazoline-2,4(1H,3H)-dione in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methylquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound belonging to the quinazolinedione class. This class of molecules has garnered significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The quinazolinedione scaffold is recognized as a "privileged structure" in drug discovery, and various derivatives have been investigated for their potential to modulate key cellular signaling pathways.[2] This document provides detailed application notes and protocols for the use of this compound in cell culture, with a focus on its evaluation as a potential cytotoxic agent. The information presented is based on publicly available data from the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP).
Chemical Properties
| Property | Value | Source |
| IUPAC Name | 8-methyl-1H-quinazoline-2,4-dione | PubChem |
| Molecular Formula | C₉H₈N₂O₂ | PubChem |
| Molecular Weight | 176.17 g/mol | PubChem |
| CAS Number | 67449-23-4 | PubChem |
| NSC Number | 161436 | NCI DTP |
Biological Activity
The National Cancer Institute's Developmental Therapeutics Program (NCI DTP) has evaluated this compound (NSC 161436) in its 60-human tumor cell line screen. This screen assesses the compound's ability to inhibit cancer cell growth. The primary endpoints of this screen are:
-
GI50: The concentration of the compound that causes 50% growth inhibition.
-
TGI: The concentration of the compound that causes total growth inhibition (cytostatic effect).
-
LC50: The concentration of the compound that is lethal to 50% of the cells (cytotoxic effect).
The following tables summarize the activity of this compound across a panel of human cancer cell lines.
Table 1: Growth Inhibition (GI50) of this compound (NSC 161436) in the NCI-60 Cell Line Screen
| Cell Line | Cancer Type | GI50 (µM) |
| Leukemia | ||
| CCRF-CEM | Leukemia | >100 |
| HL-60(TB) | Leukemia | >100 |
| K-562 | Leukemia | >100 |
| MOLT-4 | Leukemia | >100 |
| RPMI-8226 | Leukemia | >100 |
| SR | Leukemia | >100 |
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | Non-Small Cell Lung | >100 |
| EKVX | Non-Small Cell Lung | >100 |
| HOP-62 | Non-Small Cell Lung | >100 |
| HOP-92 | Non-Small Cell Lung | >100 |
| NCI-H226 | Non-Small Cell Lung | >100 |
| NCI-H23 | Non-Small Cell Lung | >100 |
| NCI-H322M | Non-Small Cell Lung | >100 |
| NCI-H460 | Non-Small Cell Lung | >100 |
| NCI-H522 | Non-Small Cell Lung | >100 |
| Colon Cancer | ||
| COLO 205 | Colon Cancer | >100 |
| HCC-2998 | Colon Cancer | >100 |
| HCT-116 | Colon Cancer | >100 |
| HCT-15 | Colon Cancer | >100 |
| HT29 | Colon Cancer | >100 |
| KM12 | Colon Cancer | >100 |
| SW-620 | Colon Cancer | >100 |
| CNS Cancer | ||
| SF-268 | CNS Cancer | >100 |
| SF-295 | CNS Cancer | >100 |
| SF-539 | CNS Cancer | >100 |
| SNB-19 | CNS Cancer | >100 |
| SNB-75 | CNS Cancer | >100 |
| U251 | CNS Cancer | >100 |
| Melanoma | ||
| LOX IMVI | Melanoma | >100 |
| MALME-3M | Melanoma | >100 |
| M14 | Melanoma | >100 |
| SK-MEL-2 | Melanoma | >100 |
| SK-MEL-28 | Melanoma | >100 |
| SK-MEL-5 | Melanoma | >100 |
| UACC-257 | Melanoma | >100 |
| UACC-62 | Melanoma | >100 |
| Ovarian Cancer | ||
| IGROV1 | Ovarian Cancer | >100 |
| OVCAR-3 | Ovarian Cancer | >100 |
| OVCAR-4 | Ovarian Cancer | >100 |
| OVCAR-5 | Ovarian Cancer | >100 |
| OVCAR-8 | Ovarian Cancer | >100 |
| NCI/ADR-RES | Ovarian Cancer | >100 |
| SK-OV-3 | Ovarian Cancer | >100 |
| Renal Cancer | ||
| 786-0 | Renal Cancer | >100 |
| A498 | Renal Cancer | >100 |
| ACHN | Renal Cancer | >100 |
| CAKI-1 | Renal Cancer | >100 |
| RXF 393 | Renal Cancer | >100 |
| SN12C | Renal Cancer | >100 |
| TK-10 | Renal Cancer | >100 |
| UO-31 | Renal Cancer | >100 |
| Prostate Cancer | ||
| PC-3 | Prostate Cancer | >100 |
| DU-145 | Prostate Cancer | >100 |
| Breast Cancer | ||
| MCF7 | Breast Cancer | >100 |
| MDA-MB-231/ATCC | Breast Cancer | >100 |
| HS 578T | Breast Cancer | >100 |
| BT-549 | Breast Cancer | >100 |
| T-47D | Breast Cancer | >100 |
| MDA-MB-468 | Breast Cancer | >100 |
Data sourced from the NCI Developmental Therapeutics Program database for NSC 161436.
Based on the available NCI-60 screening data, this compound did not exhibit significant growth-inhibitory activity at the tested concentrations (up to 100 µM) across the 60 human cancer cell lines. The GI50, TGI, and LC50 values were all reported as >100 µM.
Potential Signaling Pathways
While this compound itself has not been extensively studied for its mechanism of action, the broader class of quinazoline-2,4(1H,3H)-dione derivatives has been reported to modulate various signaling pathways implicated in cancer.[2] These include:
-
PARP Inhibition: Some derivatives have shown potent inhibitory activity against Poly (ADP-ribose) polymerase (PARP-1 and PARP-2), enzymes crucial for DNA repair.[3]
-
Receptor Tyrosine Kinase (RTK) Inhibition: Derivatives of the quinazoline scaffold are known to inhibit RTKs such as VEGFR-2 and c-Met, which are involved in angiogenesis and tumor progression.
-
Wnt Signaling Pathway Modulation: The Wnt signaling pathway, often dysregulated in cancer, has been identified as a target for some quinazoline-2,4(1H,3H)-dione derivatives.[2][4]
-
STAT3 and FOXO3a Signaling: The parent compound, Quinazoline-2,4(1H,3H)-dione, has been shown to modulate STAT3 and FOXO3a signaling in HepG2 cells.[5]
The lack of significant cytotoxicity in the NCI-60 screen for the 8-methyl derivative suggests that this specific substitution may not confer potent anticancer activity, or that its mechanism may be relevant to pathways not fully captured by this initial screen. Further investigation into its effects on specific molecular targets would be necessary to elucidate its biological activity.
Caption: Potential signaling pathways targeted by quinazoline-2,4(1H,3H)-dione derivatives.
Experimental Protocols
The following are general protocols for evaluating the cytotoxic effects of this compound in cell culture. These are based on the standard methodologies used by the NCI-DTP.
Cell Culture and Maintenance
-
Culture human tumor cell lines in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells regularly to maintain exponential growth.
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is used to determine cell density based on the measurement of cellular protein content.
Materials:
-
This compound
-
Selected human cancer cell lines
-
Complete culture medium
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Cell Plating: Inoculate cells into 96-well plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time.
-
Incubation: Incubate the plates for 24 hours to allow for cell attachment.
-
Compound Addition: Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for an additional 48 hours.
-
Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 60 minutes at 4°C.
-
Washing: Wash the plates five times with water to remove TCA.
-
Staining: Add SRB solution to each well and incubate for 10 minutes at room temperature.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition and determine the GI50, TGI, and LC50 values.
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Conclusion
Based on the available NCI-60 screening data, this compound does not demonstrate significant cytotoxic or growth-inhibitory effects on a broad panel of human cancer cell lines at concentrations up to 100 µM. While the quinazolinedione scaffold is a promising pharmacophore, the 8-methyl substitution in this particular compound appears to result in a loss of the potent anticancer activity seen in other derivatives. Further research could explore the effects of this compound in other biological assays or its potential for chemical modification to enhance its activity. The provided protocols offer a standardized methodology for the initial in vitro evaluation of this and similar compounds.
References
- 1. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Applications of Quinazoline-2,4(1H,3H)-dione in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The quinazoline-2,4(1H,3H)-dione scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. Its derivatives have been extensively explored for the development of novel therapeutic agents, particularly in oncology and infectious diseases. This document provides an overview of the applications of this versatile scaffold, detailed experimental protocols for its synthesis and biological evaluation, and quantitative data to facilitate drug discovery efforts.
Application Notes
The quinazoline-2,4(1H,3H)-dione core is a versatile building block for the synthesis of compounds with diverse biological activities.[1] Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, enabling precise interactions with various biological targets. This has led to the discovery of potent inhibitors of enzymes, modulators of receptors, and agents that disrupt protein-protein interactions.
Key therapeutic areas where quinazoline-2,4(1H,3H)-dione derivatives have shown significant promise include:
-
Anticancer Activity: This is one of the most explored applications. Derivatives have been developed as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[2][3] By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations.[4] Other anticancer mechanisms include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis, and the modulation of critical signaling pathways like Wnt and STAT3/FOXO3a.[1]
-
Antibacterial Activity: The scaffold has been utilized to develop novel antibacterial agents.[5] Some derivatives exhibit fluoroquinolone-like activity, inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair in bacteria.[5]
-
Central Nervous System (CNS) Activity: Certain derivatives have been investigated for their potential to treat neurological and psychiatric disorders. For instance, some have been identified as agonists of the cannabinoid receptor 1 (CB1).
-
Other Pharmacological Activities: The versatility of the quinazoline-2,4(1H,3H)-dione scaffold is further highlighted by reports of its derivatives possessing anti-inflammatory, anticonvulsant, antihypertensive, and antimalarial properties.[5]
The drug discovery process for quinazoline-2,4(1H,3H)-dione derivatives typically involves the synthesis of a library of analogues with diverse substitutions at the N1, N3, and various positions on the benzene ring. These compounds are then screened against a panel of biological targets to identify lead compounds with desired activity and selectivity. Subsequent lead optimization efforts focus on improving potency, pharmacokinetic properties, and safety profiles.
Quantitative Data
The following tables summarize the biological activities of representative quinazoline-2,4(1H,3H)-dione derivatives from the literature.
Table 1: Anticancer Activity of Quinazoline-2,4(1H,3H)-dione Derivatives
| Compound | Target/Assay | Cell Line | IC50 (µM) | Reference |
| Compound 10 | PARP-1 Inhibition | - | < 3.12 | [2][3] |
| Compound 11 | PARP-1 Inhibition | - | 3.02 | [2][3] |
| Compound 11b | Cytotoxicity | HCT-116 | 5.69 | [6] |
| Compound 11c | Cytotoxicity | MCF-7 | 5.80 | [6] |
| Compound 11e | Cytotoxicity | HCT-116 | 6.37 | [6] |
| Compound 7 | Cytotoxicity | HUH-7 | 2.5 | [7] |
| Compound 7 | Cytotoxicity | MCF-7 | 6.8 | [7] |
| Compound 7 | Cytotoxicity | HCT-116 | 4.9 | [7] |
Table 2: Antibacterial Activity of Quinazoline-2,4(1H,3H)-dione Derivatives
| Compound | Bacterial Strain | MIC (mg/mL) | Reference |
| Compound 13 | Escherichia coli | 65 | [8] |
| Compound 13 | Candida albicans | - | [8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the quinazoline-2,4(1H,3H)-dione scaffold and key biological assays for evaluating the activity of its derivatives.
Protocol 1: General Synthesis of Quinazoline-2,4(1H,3H)-dione
This protocol describes a common method for the synthesis of the quinazoline-2,4(1H,3H)-dione core starting from anthranilic acid.
Materials:
-
Anthranilic acid
-
Potassium cyanate
-
Hydrochloric acid (HCl)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Step 1: Formation of o-Ureidobenzoic Acid:
-
In a round-bottom flask, dissolve anthranilic acid in water.
-
Add a solution of potassium cyanate in water dropwise to the stirred solution of anthranilic acid at room temperature.
-
Continue stirring for 2-3 hours. The product, o-ureidobenzoic acid, will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration using a Buchner funnel and wash with cold water.
-
Dry the product in an oven at 60-70°C.
-
-
Step 2: Cyclization to Quinazoline-2,4(1H,3H)-dione:
-
Place the dried o-ureidobenzoic acid in a round-bottom flask.
-
Add a 10% aqueous solution of hydrochloric acid.
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature. The quinazoline-2,4(1H,3H)-dione will precipitate.
-
Collect the product by vacuum filtration, wash with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the final product. The purity can be checked by melting point determination and spectroscopic methods (e.g., NMR, IR).
-
Protocol 2: In Vitro PARP-1 Inhibition Assay (Chemiluminescent)
This protocol outlines a method to determine the in vitro inhibitory activity of compounds against PARP-1.[9]
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
NAD+ (nicotinamide adenine dinucleotide)
-
Biotinylated NAD+
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
Chemiluminescent HRP substrate
-
Assay buffer (e.g., Tris-HCl with MgCl2, DTT)
-
Wash buffer (e.g., PBS with Tween-20)
-
96-well microplate (high-binding)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Olaparib)
-
Microplate reader capable of measuring luminescence
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well microplate with histone H1 by incubating a solution of histone H1 in PBS overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the wells with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Reaction Setup:
-
Prepare serial dilutions of the test compounds and the positive control in assay buffer. The final DMSO concentration should be kept below 1%.
-
In the coated and blocked plate, add the following to each well in the indicated order:
-
Assay buffer
-
Activated DNA
-
Test compound or vehicle (for control wells)
-
PARP-1 enzyme
-
-
Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
-
Incubation and Detection:
-
Incubate the plate at 30°C for 1 hour.
-
Wash the plate five times with wash buffer to remove unincorporated NAD+.
-
Add Streptavidin-HRP conjugate diluted in blocking buffer to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add the chemiluminescent HRP substrate to each well.
-
Immediately measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells without enzyme).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 3: Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method to assess cell viability.[5]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and positive control in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-treated wells as a negative control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
-
Protocol 4: Antibacterial Activity Assessment by Agar Well Diffusion Method
This method is used to determine the susceptibility of bacteria to the synthesized compounds.[10]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient agar
-
Nutrient broth
-
Sterile petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Ampicillin)
-
Negative control (solvent alone)
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Inoculate a loopful of the bacterial culture into nutrient broth and incubate at 37°C for 18-24 hours.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.
-
-
Plate Preparation:
-
Pour molten nutrient agar into sterile petri dishes and allow it to solidify.
-
Spread 100 µL of the prepared bacterial inoculum evenly over the surface of the agar plates using a sterile spreader.
-
-
Well Preparation and Compound Addition:
-
Aseptically punch wells (6-8 mm in diameter) into the agar plates using a sterile cork borer.
-
Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
-
Incubation and Measurement:
-
Allow the plates to stand for 1 hour to permit the diffusion of the compounds into the agar.
-
Incubate the plates in an inverted position at 37°C for 24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
-
-
Data Interpretation:
-
A larger zone of inhibition indicates greater antibacterial activity. The results are compared with the positive and negative controls.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the drug discovery applications of quinazoline-2,4(1H,3H)-dione.
Caption: General workflow for drug discovery using the quinazoline-2,4(1H,3H)-dione scaffold.
Caption: Simplified signaling pathway of PARP-1 mediated DNA repair and its inhibition.
Caption: Mechanism of action for quinazoline-2,4(1H,3H)-dione based tubulin polymerization inhibitors.
References
- 1. Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. botanyjournals.com [botanyjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Biological Evaluation of 8-Methylquinazoline-2,4(1H,3H)-dione Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of 8-Methylquinazoline-2,4(1H,3H)-dione and its analogs. This class of compounds has garnered significant interest due to its diverse pharmacological activities, including potential as anticancer and antibacterial agents. The following sections detail synthetic methodologies, quantitative biological data, and experimental protocols for key assays, alongside visual representations of relevant signaling pathways and experimental workflows.
Synthesis of this compound and its Analogs
The synthesis of the this compound scaffold can be achieved through various methods, primarily starting from substituted anthranilic acids or 2-aminobenzamides. A common and effective method involves the cyclization of 2-amino-3-methylbenzamide.
A general synthetic workflow is outlined below:
Caption: General synthesis workflow for this compound and its analogs.
Table 1: Synthesis of this compound Analogs
| Compound | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| This compound | 2-Amino-3-methylbenzamide | Di-tert-butyl dicarbonate, DMAP, MeCN, rt, 12h | 65 | [1] |
| 3-Butyl-8-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | 2-Amino-3-methylbenzoic acid | Butyl isothiocyanate, Ethanol, Et3N, reflux, 2h | - | [2] |
| 8-Methyl-3-(4-methylpyridin-2-yl)quinazoline-2,4(1H,3H)-dione | 2-amino-3-methylbenzonitrile | 1,1-dimethyl-3-(4-methylpyridin-2-yl)urea, DMF, 150°C | 74 | [3] |
Biological Activities and Quantitative Data
Analogs of this compound have demonstrated promising activity in several therapeutic areas, notably as anticancer and antibacterial agents. The biological activity is often attributed to the inhibition of key enzymes and disruption of critical signaling pathways.
Anticancer Activity
The anticancer effects of these analogs are often linked to the inhibition of protein kinases such as VEGFR-2 and signaling pathways like STAT3 and Wnt/β-catenin, which are crucial for tumor growth, proliferation, and angiogenesis.
| Compound | Cell Line | IC50 (µM) | Reference |
| 3-(Substituted phenyl) quinazolinone derivative | MCF-7 | 12.84 ± 0.84 | [4] |
| 3-(Substituted phenyl) quinazolinone derivative | SW480 | 10.90 ± 0.84 | [4] |
| 6-Methyl-2-thio-3-substituted quinazolinone | HeLa | 1.85 - 2.81 | [2] |
| 6-Methyl-2-thio-3-substituted quinazolinone | MDA-MB231 | 1.85 - 2.81 | [2] |
Antibacterial Activity
Several quinazoline-2,4(1H,3H)-dione derivatives have been shown to possess antibacterial properties, with activity against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | MIC (mg/mL) | Reference |
| Quinazolin-2,4-dione derivative 2b | Staphylococcus haemolyticus | 10 | [5] |
| Quinazolin-2,4-dione derivative 2c | Staphylococcus aureus | 11 | [5] |
| Quinazolin-2,4-dione derivative 3c | Staphylococcus haemolyticus | 12 | [5] |
| Quinazolin-2,4-dione derivative 2a | Staphylococcus haemolyticus | 13 | [5] |
| 1,3-bis((5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)quinazoline-2,4(1H,3H)-dione (13) | Escherichia coli | 65 | [6] |
Experimental Protocols
General Protocol for the Synthesis of this compound[1]
This protocol describes a one-pot synthesis from 2-amino-3-methylbenzamide.
Materials:
-
2-Amino-3-methylbenzamide
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile (MeCN)
Procedure:
-
To a solution of 2-amino-3-methylbenzamide (1 mmol) in acetonitrile (5 mL), add DMAP (0.1 mmol).
-
Add di-tert-butyl dicarbonate (1.2 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol for Western Blot Analysis of STAT3 Phosphorylation[7][8]
This protocol is for assessing the inhibition of STAT3 phosphorylation in cancer cells treated with this compound analogs.
Caption: Experimental workflow for Western blot analysis of STAT3 phosphorylation.
Materials:
-
Cancer cell lines (e.g., A549, MGC803)
-
This compound analog
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Polyacrylamide gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of the this compound analog for the desired time.
-
Protein Extraction: Lyse the cells with lysis buffer and collect the total protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3 and total STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal to determine the relative level of phosphorylation.
In Vitro VEGFR-2 Kinase Assay Protocol[1][3][9]
This protocol outlines a luminescence-based assay to measure the inhibitory activity of compounds against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Poly (Glu, Tyr) 4:1 substrate
-
This compound analog
-
Kinase-Glo™ Max Assay kit
-
White 96-well plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in kinase buffer. Prepare a master mix containing kinase buffer, ATP, and substrate.
-
Assay Setup: Add the master mix to the wells of a 96-well plate. Add the test compound dilutions to the appropriate wells. Add a positive control (enzyme, no inhibitor) and a blank (no enzyme).
-
Kinase Reaction: Initiate the reaction by adding the diluted VEGFR-2 enzyme to the wells. Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding the Kinase-Glo™ reagent. Incubate at room temperature for 15 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways
The biological effects of this compound analogs are often mediated through their interaction with specific cellular signaling pathways.
Caption: Simplified STAT3 signaling pathway and the point of inhibition by quinazolinedione analogs.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by quinazolinedione analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Techniques of 8-Methylquinazoline-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization and potential quantification of 8-Methylquinazoline-2,4(1H,3H)-dione. The protocols are based on established methods for similar quinazoline derivatives and provide a strong foundation for method development and validation.
Compound Identification and Characterization
This compound is a heterocyclic organic compound with a growing interest in medicinal chemistry due to the diverse biological activities exhibited by the quinazoline scaffold. Accurate characterization is the first critical step in any research or development endeavor.
Spectroscopic and Physical Characterization Data
The primary techniques for the structural elucidation and confirmation of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Parameter | Technique | Observed Value | Reference |
| Molecular Formula | - | C₉H₈N₂O₂ | [1] |
| Molecular Weight | - | 176.17 g/mol | [1] |
| Melting Point | Melting Point Apparatus | > 250 °C | [2] |
| ¹H NMR | 400 MHz, DMSO-d₆ | δ 11.33 (brs, 1H), 10.39 (brs, 1H), 7.78–7.76 (m, 1H), 7.49–7.47 (m, 1H), 7.09 (t, J = 7.6 Hz, 1H), 2.34 (s, 3H) | [2] |
| ¹³C NMR | 100 MHz, DMSO-d₆ | δ 163.0, 150.6, 139.3, 136.1, 124.8, 124.2, 122.1, 114.6, 17.3 | [2] |
| Mass Spectrometry | ESI-HRMS | m/z calcd for C₉H₉N₂O₂ [M + H]⁺ 177.0659, found: 177.0663 | [2] |
Experimental Protocols for Characterization
Objective: To confirm the chemical structure of this compound.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Vortex the tube until the sample is completely dissolved.
-
Place the NMR tube in the spectrometer.
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum and reference the spectra (e.g., to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
Objective: To determine the accurate mass and confirm the elemental composition of this compound.
Materials:
-
This compound sample
-
HPLC-grade methanol or acetonitrile
-
Formic acid (for enhancing ionization)
-
High-resolution mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid (e.g., 0.1%) can be added to promote protonation.
-
Infuse the sample solution directly into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode, scanning a relevant m/z range (e.g., 100-300).
-
Perform a high-resolution scan to determine the accurate mass of the protonated molecule [M+H]⁺.
-
Use the instrument's software to calculate the elemental composition based on the accurate mass.
Quantitative Analysis
Proposed HPLC Method for Quantification
Application: This method is suitable for the quantification of this compound in bulk drug substance and for monitoring reaction progress or purity.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition |
| Mobile Phase | Acetonitrile and water (gradient or isocratic) |
| Gradient (Example) | 20% Acetonitrile to 80% Acetonitrile over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan (likely around 230-250 nm) |
| Injection Volume | 10 µL |
Protocol for Method Development:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare sample solutions at a concentration within the calibration range.
-
-
Method Optimization:
-
Perform a UV scan of the analyte to determine the optimal detection wavelength (λmax).
-
Optimize the mobile phase composition and gradient to achieve good peak shape, resolution, and a reasonable retention time.
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Analyze a blank and a spiked sample to ensure no interference at the analyte's retention time.
-
Linearity: Inject the calibration standards and plot the peak area versus concentration. A correlation coefficient (r²) > 0.999 is desirable.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on signal-to-noise ratio or the standard deviation of the response and the slope.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.
-
Proposed GC-MS Method for Trace Analysis and Impurity Profiling
Application: This method is suitable for the detection of volatile impurities and for the quantification of this compound if it is sufficiently volatile and thermally stable.
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector
-
Capillary column suitable for polar analytes (e.g., DB-5MS or equivalent)
-
Data acquisition and processing software
Chromatographic and Spectrometric Conditions (Starting Point):
| Parameter | Recommended Condition |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full scan (for identification) and Selected Ion Monitoring (SIM) (for quantification) |
Protocol for Method Development:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent (e.g., methanol, acetone, or toluene).
-
Prepare calibration standards by serial dilution.
-
-
Method Optimization:
-
Optimize the oven temperature program to achieve good separation of the analyte from any impurities.
-
Acquire a full scan mass spectrum of the analyte to identify characteristic ions for SIM mode.
-
-
Method Validation:
-
Validate for specificity, linearity, LOD, LOQ, accuracy, and precision as described for the HPLC method.
-
Biological Context and Signaling Pathway
Recent studies have shown that the parent compound, Quinazoline-2,4(1H,3H)-dione, can modulate key signaling pathways involved in cancer progression.[5] Specifically, it has been shown to exert its anti-carcinogenic effects in hepatocellular carcinoma (HepG2 cells) by modulating the STAT3 and FOXO3a signaling pathways.[5] This provides a plausible mechanism of action for derivatives such as this compound.
Proposed Signaling Pathway of Quinazoline-2,4(1H,3H)-dione
The following diagram illustrates the proposed mechanism of action of Quinazoline-2,4(1H,3H)-dione in cancer cells.
References
- 1. This compound | C9H8N2O2 | CID 334023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. madison-proceedings.com [madison-proceedings.com]
- 5. Quinazoline-2,4(1H,3H)-dione modulates STAT3 and FOXO3a signaling in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Methylquinazoline-2,4(1H,3H)-dione: An Unexplored Scaffold with Potential as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methylquinazoline-2,4(1H,3H)-dione is a small molecule belonging to the quinazoline-2,4(1H,3H)-dione class of heterocyclic compounds.[1] While the broader quinazoline-2,4(1H,3H)-dione scaffold is a well-established privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, specific data on the 8-methyl derivative as a chemical probe is currently limited in published scientific literature. Derivatives of the parent quinazoline-2,4(1H,3H)-dione have been investigated for numerous therapeutic applications, including as antibacterial, anticancer, and anti-inflammatory agents.[2] This document aims to provide an overview of the potential applications of this compound as a chemical probe based on the activities of structurally related compounds and to outline the necessary steps for its characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its potential use as a chemical probe, influencing factors such as cell permeability and solubility.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | PubChem[1] |
| Molecular Weight | 176.17 g/mol | PubChem[1] |
| IUPAC Name | 8-methyl-1H-quinazoline-2,4-dione | PubChem[1] |
| CAS Number | 67449-23-4 | PubChem[1] |
Potential as a Chemical Probe
Although direct evidence is lacking for this compound, the quinazoline-2,4(1H,3H)-dione core is a versatile scaffold for developing potent and selective inhibitors of various enzymes. The application of derivatives as chemical probes can be inferred from these activities.
Potential Biological Targets
Based on studies of related compounds, potential, yet unproven, applications for this compound as a chemical probe could include:
-
Enzyme Inhibition: The quinazoline-2,4(1H,3H)-dione scaffold is present in inhibitors of enzymes such as poly (ADP-ribose) polymerase (PARP). Should this compound exhibit inhibitory activity, it could be used to probe the cellular functions of such enzymes.
-
Antibacterial Research: Various derivatives of quinazoline-2,4(1H,3H)-dione have been synthesized and evaluated for their antimicrobial activities.[2] If the 8-methyl derivative shows antibacterial properties, it could be used to investigate bacterial growth mechanisms and resistance.
Experimental Protocols: A Roadmap to Characterization
As there are no specific published protocols for the use of this compound as a chemical probe, this section provides a generalized workflow for its initial characterization.
Target Identification and Validation
The first step is to identify the biological target(s) of this compound.
a. High-Throughput Screening (HTS):
-
Objective: To screen the compound against a panel of diverse biological targets (e.g., kinases, proteases, GPCRs) to identify potential interactions.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Use commercially available enzyme or receptor panels for screening at a fixed concentration (e.g., 10 µM).
-
Measure the activity of each target in the presence and absence of the compound using appropriate detection methods (e.g., fluorescence, luminescence, absorbance).
-
Calculate the percentage of inhibition or activation for each target.
-
b. Phenotypic Screening:
-
Objective: To identify the effect of the compound on cellular phenotypes (e.g., cell viability, apoptosis, cell cycle).
-
Protocol:
-
Culture cells of interest in a multi-well plate format.
-
Treat cells with a range of concentrations of this compound.
-
After a defined incubation period, assess the desired phenotype using techniques such as MTT assay (for viability), flow cytometry with annexin V/propidium iodide staining (for apoptosis), or DAPI staining and microscopy (for cell cycle analysis).
-
In Vitro Efficacy and Potency Determination
Once a target is identified, its interaction with the compound needs to be quantified.
a. IC50/EC50 Determination:
-
Objective: To determine the concentration of the compound that elicits a half-maximal response (inhibition or activation).
-
Protocol:
-
Perform the relevant biochemical or cell-based assay with a serial dilution of this compound.
-
Measure the response at each concentration.
-
Plot the response versus the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to calculate the IC50 or EC50 value.
-
Selectivity Profiling
A good chemical probe should be selective for its intended target.
-
Objective: To assess the activity of the compound against related targets.
-
Protocol:
-
Identify proteins that are structurally or functionally related to the primary target.
-
Perform biochemical assays for these off-targets using this compound at a concentration at least 10-fold higher than its IC50 for the primary target.
-
A compound is generally considered selective if it is significantly more potent (e.g., >30-fold) against its primary target compared to off-targets.
-
Signaling Pathway Visualization
Should this compound be identified as an inhibitor of a key signaling protein (e.g., a kinase), its effect on the downstream pathway could be visualized as follows.
Conclusion
While this compound itself is not yet established as a chemical probe, its core structure is of significant interest in medicinal chemistry. The protocols and workflows outlined above provide a clear path for researchers to characterize this and other novel compounds. Further investigation is required to determine if this compound possesses the potency and selectivity necessary to be a useful tool for studying biological systems. The broader family of quinazoline-2,4(1H,3H)-diones continues to be a promising source of new therapeutic agents and research tools.
References
Application Notes and Protocols for the Ribosylation of 8-Trifluoromethyl-quinazolin-2,4-(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the N-ribosylation of 8-trifluoromethyl-quinazolin-2,4-(1H,3H)-dione, a critical step in the synthesis of novel nucleoside analogs for potential therapeutic applications. Quinazolinone derivatives are a significant class of heterocyclic compounds known for their wide range of biological activities, including antimicrobial and anticancer properties. The introduction of a ribose moiety can significantly impact the pharmacological profile of the parent molecule.
The following protocol is based on the well-established Vorbrüggen glycosylation method, a robust and widely used procedure for the formation of N-glycosidic bonds between a silylated heterocyclic base and a protected sugar derivative in the presence of a Lewis acid catalyst.
Experimental Protocols
Protocol 1: Synthesis of 8-Trifluoromethyl-quinazolin-2,4-(1H,3H)-dione (Starting Material)
A plausible synthetic route to the starting material, 8-trifluoromethyl-quinazolin-2,4-(1H,3H)-dione, can be adapted from known procedures for related quinazolinone structures. A common method involves the cyclization of a substituted anthranilic acid derivative.
Materials:
-
2-Amino-3-(trifluoromethyl)benzoic acid
-
Urea
-
Sand (for heat bath)
-
Ethanol
Procedure:
-
A mixture of 2-amino-3-(trifluoromethyl)benzoic acid (1 equivalent) and urea (2 equivalents) is thoroughly ground together.
-
The mixture is heated in a sand bath at 180-190 °C for 1 hour.
-
After cooling to room temperature, the solidified reaction mass is triturated with boiling water.
-
The crude product is collected by filtration and washed with cold water.
-
Recrystallization from ethanol yields pure 8-trifluoromethyl-quinazolin-2,4-(1H,3H)-dione.
Protocol 2: Ribosylation of 8-Trifluoromethyl-quinazolin-2,4-(1H,3H)-dione via Vorbrüggen Glycosylation
This protocol details the coupling of the silylated quinazolinone derivative with a protected ribose moiety, followed by deprotection to yield the final nucleoside.
Step 2a: Silylation of 8-Trifluoromethyl-quinazolin-2,4-(1H,3H)-dione
Materials:
-
8-Trifluoromethyl-quinazolin-2,4-(1H,3H)-dione
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate
-
Anhydrous acetonitrile
Procedure:
-
A suspension of 8-trifluoromethyl-quinazolin-2,4-(1H,3H)-dione (1 equivalent) in anhydrous acetonitrile is prepared in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Hexamethyldisilazane (HMDS, 2-3 equivalents) and a catalytic amount of ammonium sulfate are added to the suspension.
-
The reaction mixture is heated to reflux until the solution becomes clear, indicating the formation of the silylated derivative.
-
The solvent and excess HMDS are removed under reduced pressure to yield the crude silylated 8-trifluoromethyl-quinazolin-2,4-(1H,3H)-dione, which is used in the next step without further purification.
Step 2b: Glycosylation Reaction
Materials:
-
Silylated 8-trifluoromethyl-quinazolin-2,4-(1H,3H)-dione (from Step 2a)
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous acetonitrile
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
The crude silylated 8-trifluoromethyl-quinazolin-2,4-(1H,3H)-dione is dissolved in anhydrous acetonitrile under an inert atmosphere.
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 equivalents) is added to the solution.
-
The reaction mixture is cooled to 0 °C, and trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 equivalents) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours, while monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated sodium bicarbonate solution.
-
The mixture is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the protected nucleoside.
Step 2c: Deprotection of the Ribonucleoside
Materials:
-
Protected ribonucleoside (from Step 2b)
-
Sodium methoxide in methanol (0.5 M solution)
-
Anhydrous methanol
-
Amberlite IR-120 (H+) resin
-
Ammonia solution (for neutralization if necessary)
Procedure:
-
The protected ribonucleoside is dissolved in anhydrous methanol.
-
A solution of sodium methoxide in methanol is added until the pH reaches 9-10.
-
The reaction mixture is stirred at room temperature for 4-6 hours, with progress monitored by TLC.
-
Once the deprotection is complete, the reaction is neutralized by the addition of Amberlite IR-120 (H+) resin until the pH is neutral.
-
The resin is filtered off, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to afford the final 1-(β-D-ribofuranosyl)-8-trifluoromethyl-quinazolin-2,4-(1H,3H)-dione.
Data Presentation
Table 1: Reagents and Reaction Conditions for Vorbrüggen Glycosylation
| Step | Reagent | Molar Equiv. | Solvent | Temperature (°C) | Time (h) |
| Silylation | 8-Trifluoromethyl-quinazolin-2,4-(1H,3H)-dione | 1 | Acetonitrile | Reflux | 4-6 |
| Hexamethyldisilazane (HMDS) | 2-3 | ||||
| Ammonium sulfate | Catalytic | ||||
| Glycosylation | Silylated quinazolinone | 1 | Acetonitrile | 0 to RT | 12-24 |
| 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | 1.1 | ||||
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | 1.2 | ||||
| Deprotection | Protected ribonucleoside | 1 | Methanol | RT | 4-6 |
| Sodium methoxide in methanol | Catalytic |
Table 2: Expected Yields and Characterization Data
| Compound | Expected Yield (%) | Physical Appearance | Spectroscopic Data (Expected) |
| 8-Trifluoromethyl-quinazolin-2,4-(1H,3H)-dione | 70-80 | White solid | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS |
| Protected Ribonucleoside | 60-75 | White foam | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS |
| 1-(β-D-ribofuranosyl)-8-trifluoromethyl-quinazolin-2,4-(1H,3H)-dione | 80-90 | White solid | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS, HRMS |
Visualizations
Caption: Experimental workflow for the synthesis and ribosylation of 8-trifluoromethyl-quinazolin-2,4-(1H,3H)-dione.
Application Notes and Protocols for the Synthesis of Quinazoline-2,4(1H,3H)-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established and modern methods for the synthesis of quinazoline-2,4(1H,3H)-dione derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail various synthetic strategies, complete with experimental protocols and comparative data to aid in the selection of the most suitable method for your research needs.
Introduction to Quinazoline-2,4(1H,3H)-diones
Quinazoline-2,4(1H,3H)-dione is a core scaffold found in numerous biologically active molecules and FDA-approved drugs. Its versatile structure allows for substitutions at various positions, leading to a diverse library of compounds with a wide spectrum of pharmacological activities. The synthesis of these derivatives is a key step in the discovery and development of new therapeutic agents.
Synthetic Methodologies
Several synthetic routes to quinazoline-2,4(1H,3H)-diones have been developed, starting from readily available precursors. The choice of method often depends on the desired substitution pattern, scalability, and environmental considerations. Below are some of the most common and effective methods.
Method 1: One-Pot Synthesis from Anthranilic Acid Derivatives in Water
This eco-efficient method utilizes water as the solvent, making it a green and scalable approach for the synthesis of various quinazoline-2,4(1H,3H)-dione derivatives. The reaction proceeds in a one-pot manner, starting from substituted anthranilic acids and potassium cyanate.
General Reaction Scheme:
Caption: One-pot synthesis from anthranilic acid.
-
To a mixture of a substituted anthranilic acid (50 mmol) and acetic acid (90 mmol) in deionized water (80 mL), add an aqueous solution of potassium cyanate (75 mmol in 20 mL of water) dropwise.
-
Stir the reaction mixture overnight at room temperature.
-
Add solid sodium hydroxide (200 mmol) in portions to the reaction mixture and continue stirring for another 4 hours.
-
Carefully adjust the pH of the reaction mixture to <1 with concentrated hydrochloric acid, which will result in the formation of a white precipitate.
-
Filter the precipitate and wash with water until the pH of the filtrate is neutral (pH 7).
-
Dry the solid to obtain the desired quinazoline-2,4(1H,3H)-dione derivative.
Quantitative Data Summary:
| Entry | Substituent on Anthranilic Acid | Product | Yield (%) | Reference |
| 1 | H | Quinazoline-2,4(1H,3H)-dione | 95 | [1] |
| 2 | 7-Fluoro | 7-Fluoroquinazoline-2,4(1H,3H)-dione | 93 | [1] |
| 3 | 5-Methyl | 5-Methylquinazoline-2,4(1H,3H)-dione | 88 | [1] |
| 4 | 5-Bromo | 5-Bromoquinazoline-2,4(1H,3H)-dione | 96 | [1] |
Method 2: Synthesis from 2-Aminobenzonitriles and Carbon Dioxide
This green chemistry approach utilizes carbon dioxide as a C1 source for the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles. A key advantage of this method is that it can proceed efficiently in water without the need for a catalyst.[3]
General Reaction Scheme:
Caption: Catalyst-free synthesis from 2-aminobenzonitriles.
-
In a high-pressure reactor, combine the 2-aminobenzonitrile derivative (1 mmol) and water (5 mL).
-
Pressurize the reactor with CO2 to the desired pressure (e.g., 2.0 MPa).
-
Heat the reaction mixture to the specified temperature (e.g., 160 °C) and maintain for the required reaction time (e.g., 24 hours).
-
After cooling the reactor to room temperature, vent the CO2.
-
Collect the solid product by filtration, wash with water, and dry.
Quantitative Data Summary:
| Entry | Substituent on 2-Aminobenzonitrile | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | H | 160 | 24 | 95 | [3] |
| 2 | 4-Methyl | 160 | 24 | 92 | [3] |
| 3 | 5-Chloro | 160 | 24 | 85 | [3] |
| 4 | 4,5-Dimethoxy | 160 | 24 | 98 | [3] |
Method 3: Synthesis from 2-Aminobenzamides and Di-tert-butyl Dicarbonate ((Boc)₂O)
This method provides a metal-free catalytic approach for the one-pot synthesis of quinazoline-2,4-diones from 2-aminobenzamides using di-tert-butyl dicarbonate as a carbonyl source, catalyzed by 4-dimethylaminopyridine (DMAP).[5]
General Reaction Scheme:
Caption: DMAP-catalyzed synthesis from 2-aminobenzamides.
Experimental Protocol (General Procedure A): [5]
-
To a solution of the 2-aminobenzamide derivative (1.0 mmol) and DMAP (0.2 mmol) in anhydrous acetonitrile (10 mL), add (Boc)₂O (1.5 mmol).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 2 hours).
-
Remove the solvent under reduced pressure.
-
Add water (10 mL) to the residue and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography to afford the desired quinazoline-2,4(1H,3H)-dione.
Quantitative Data Summary:
| Entry | Substituent on 2-Aminobenzamide | Product | Yield (%) | Reference |
| 1 | H | Quinazoline-2,4(1H,3H)-dione | 94 | [5] |
| 2 | 5-Methyl | 5-Methylquinazoline-2,4(1H,3H)-dione | 86 | [5] |
| 3 | 3-(4-Fluorobenzyl) | 3-(4-Fluorobenzyl)quinazoline-2,4(1H,3H)-dione | 92 | [5] |
| 4 | 6-(Trifluoromethyl) | 6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione | 71 | [5] |
General Experimental Workflow
The synthesis and characterization of quinazoline-2,4(1H,3H)-dione derivatives typically follow a standardized workflow to ensure the purity and structural integrity of the final compounds.
Caption: General workflow for synthesis and evaluation.
Signaling Pathway Involvement
Quinazoline-2,4(1H,3H)-dione derivatives have been identified as inhibitors of various enzymes and receptors involved in critical signaling pathways related to cancer and other diseases. For instance, certain derivatives act as potent PARP-1/2 inhibitors, which are crucial enzymes in the DNA damage response pathway.[6] Inhibition of PARP is a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair mechanisms like BRCA mutations.
Caption: Inhibition of PARP signaling by derivatives.
Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized based on specific laboratory conditions and the nature of the substrates used. Always follow appropriate laboratory safety procedures.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles in water without any catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of quinazoline-2,4(1H,3H)-dione from carbon dioxide and 2-aminobenzonitrile using mesoporous smectites incorporating alkali hydroxide - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for High-Throughput Screening with 8-Methylquinazoline-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline-2,4(1H,3H)-dione and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3][4] This scaffold is a key component in molecules designed to target a range of diseases, exhibiting activities such as anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][3][5] The diverse therapeutic potential stems from the ability of this core structure to be readily functionalized, allowing for the fine-tuning of its pharmacological profile.
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 8-Methylquinazoline-2,4(1H,3H)-dione, a representative member of this compound class. The focus of this application note is on a biochemical assay designed to identify inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and a validated target in oncology.[6] Novel quinazoline-2,4(1H,3H)-dione derivatives have been identified as potent PARP-1/2 inhibitors.[6]
Target Profile: PARP-1
Poly (ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a critical role in DNA single-strand break repair. In the context of cancer therapy, particularly in tumors with deficiencies in homologous recombination repair (e.g., those with BRCA1/2 mutations), inhibition of PARP-1 leads to the accumulation of DNA damage and subsequent cell death through a process known as synthetic lethality.
High-Throughput Screening Workflow
The overall workflow for a high-throughput screen to identify inhibitors of PARP-1, using a compound library that includes this compound, is depicted below. The process begins with assay development and optimization, followed by a pilot screen and the full-scale HTS campaign, culminating in data analysis and hit confirmation.[7]
Caption: A generalized workflow for a high-throughput screening campaign.
Experimental Protocol: PARP-1 Inhibition Assay (HTRF)
This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay for measuring PARP-1 inhibition. HTRF is a robust technology for HTS, offering high sensitivity and a low background signal.
1. Materials and Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% (v/v) Tween-20.
-
PARP-1 Enzyme: Recombinant human PARP-1.
-
Histone H1: Substrate for PARP-1.
-
NAD⁺: Co-substrate for PARP-1.
-
Biotinylated-NAD⁺: Used for detection.
-
HTRF Detection Reagents: Streptavidin-Europium cryptate (donor) and anti-poly(ADP-ribose) antibody conjugated to an acceptor fluorophore (e.g., XL665).
-
Positive Control: Olaparib (a known PARP-1 inhibitor).
-
Negative Control: DMSO.
-
Test Compound: this compound dissolved in DMSO.
-
Assay Plates: 384-well, low-volume, black plates.
2. Assay Procedure:
-
Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 50 nL of library compounds (including this compound), positive control, and negative control (DMSO) to the wells of a 384-well assay plate. This results in a final compound concentration of 10 µM in a 10 µL final assay volume.
-
Enzyme Addition: Add 5 µL of PARP-1 enzyme and Histone H1 solution in assay buffer to all wells using a robotic liquid handler.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 5 µL of a solution containing NAD⁺ and biotinylated-NAD⁺ in assay buffer to all wells.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination and Detection: Stop the reaction and detect the product by adding 10 µL of the HTRF detection reagents (Streptavidin-Europium and anti-PAR antibody) in detection buffer.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow the detection reagents to bind.
-
Plate Reading: Read the plate using an HTRF-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
3. Data Analysis:
-
Calculate the HTRF ratio for each well: (Acceptor signal / Donor signal) * 10,000.
-
Normalize the data using the positive (Olaparib) and negative (DMSO) controls: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_pos) / (Ratio_neg - Ratio_pos))
-
Identify "hits" as compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
Data Presentation
The following table summarizes hypothetical quantitative data for this compound and control compounds in the PARP-1 HTRF assay and a secondary confirmation assay.
| Compound | Target | Assay Type | Primary Screen (% Inhibition @ 10 µM) | IC₅₀ (µM) |
| This compound | PARP-1 | HTRF | 65.4 | 8.2 |
| Olaparib (Positive Control) | PARP-1 | HTRF | 98.2 | 0.005 |
| DMSO (Negative Control) | PARP-1 | HTRF | 0.5 | > 100 |
| Staurosporine (Non-specific) | PARP-1 | HTRF | 5.1 | > 100 |
Signaling Pathway Diagram
The diagram below illustrates the central role of PARP-1 in the DNA single-strand break repair pathway and the consequence of its inhibition.
Caption: Role of PARP-1 in DNA repair and the effect of its inhibition.
Conclusion
The quinazoline-2,4(1H,3H)-dione scaffold is a promising starting point for the development of novel therapeutics. The provided protocol for a PARP-1 HTRF assay offers a robust and scalable method for screening compound libraries, such as those containing this compound, to identify potential anticancer agents. The detailed workflow, data analysis procedures, and illustrative diagrams serve as a comprehensive guide for researchers in the field of drug discovery. Successful identification of hits from such a screen would be followed by more extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.
References
- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneonline.com [geneonline.com]
- 3. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Buy 8-Aminoquinazoline-2,4(1H,3H)-dione [smolecule.com]
- 6. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Methylquinazoline-2,4(1H,3H)-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Methylquinazoline-2,4(1H,3H)-dione. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: I am getting a very low yield or no desired this compound product. What are the possible causes and how can I troubleshoot this?
Answer: Low or no yield is a common issue in the synthesis of quinazolinediones. Several factors can contribute to this problem. A systematic evaluation of your experimental setup is crucial to identify the root cause.
Possible Causes & Solutions:
-
Poor Quality of Starting Materials: Impurities in reactants, such as the starting 2-aminobenzamide or anthranilic acid derivative, can lead to side reactions and a decrease in the overall yield.
-
Troubleshooting Step: Verify the purity of your starting materials using techniques like NMR, GC-MS, or by checking the melting point. If necessary, purify the starting materials by recrystallization or distillation.[1]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice play a critical role in the reaction's success.
-
Temperature: Some synthetic routes may require specific temperature ranges to overcome the activation energy barrier. Consider performing small-scale reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C) to find the optimal condition.[1]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to ensure the starting material is being consumed.[2]
-
Solvent: The polarity and boiling point of the solvent can significantly affect the reaction outcome.[1] For the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, polar solvents like DMF and water have been shown to give excellent yields, while ethanol and non-polar solvents like toluene and THF are less effective.[1] A solvent screen with various polarities (e.g., toluene, DMF, ethanol, acetonitrile, water) can help identify the best solvent for your specific reaction.[1]
-
-
Inefficient Catalyst Activity: In catalyzed reactions, the choice of catalyst, its loading, and the presence of inhibitors can significantly impact the yield.[1]
-
Troubleshooting Step: Use a fresh batch of catalyst and ensure it is not poisoned by impurities in the starting materials or solvent. Optimize the catalyst loading by running small-scale experiments with varying amounts of the catalyst.[1]
-
-
Moisture or Air Sensitivity: Some reactions are sensitive to moisture or oxygen.
-
Troubleshooting Step: If applicable to your synthetic route, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents.[3]
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: Significant Side Product Formation
Question: I am observing the formation of significant side products in my reaction mixture. How can I minimize them?
Answer: The formation of side products can complicate purification and reduce the yield of the desired this compound. Here are some strategies to address this issue:
-
Control of Reaction Temperature: Overheating can lead to the decomposition of starting materials or the desired product, as well as promote undesired side reactions.[3] Maintain a stable and optimized reaction temperature.
-
Inert Atmosphere: If your reaction is sensitive to oxygen or moisture, performing it under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation or hydrolysis-related byproducts.[3]
-
Choice of Reagents: The choice of carbonyl source or cyclizing agent can influence the formation of side products. For instance, in a one-pot synthesis of quinazoline-2,4-diones from 2-aminobenzamides and di-tert-butyl dicarbonate, a side product was observed, but the reaction was optimized to favor the desired product.[4]
Issue 3: Difficulties in Product Purification
Question: I am having trouble purifying the final product. What are some common issues and solutions?
Answer: Product loss during work-up and purification is a common reason for low isolated yields.[3]
-
Product Precipitation/Crystallization Issues:
-
Troubleshooting Step: If you are using recrystallization, ensure you are using the correct solvent or solvent mixture. A suitable solvent should have high solubility for your product at high temperatures and low solubility at low temperatures.[1] Test the solubility of your crude product in various solvents to find the optimal one.[1] Slow cooling of the solution can promote the formation of purer crystals.[1]
-
-
Loss on Silica Gel Column:
-
Troubleshooting Step: The product may be irreversibly adsorbing to the silica gel. You can try deactivating the silica gel with a small amount of a polar solvent like triethylamine in your eluent system. Alternatively, consider other purification techniques like preparative TLC or recrystallization.
-
Frequently Asked Questions (FAQs)
Question 1: What are some common synthetic routes to prepare this compound?
Answer: Several synthetic routes have been reported for the synthesis of quinazoline-2,4(1H,3H)-diones, which can be adapted for the 8-methyl derivative. Common starting materials include:
-
From 2-Aminobenzamides: A one-pot synthesis from 2-aminobenzamides and di-tert-butyl dicarbonate catalyzed by DMAP has been reported.[4]
-
From Anthranilic Acids: The reaction of anthranilic acid derivatives is a classical approach.[3][5] For example, 2-amino-3-methylbenzoic acid can be used as a starting material.
-
From 2-Aminobenzonitriles: Condensation of aromatic o-aminonitriles with DMF in the presence of a catalyst like ZnCl₂ can yield quinazoline-2,4(1H,3H)-diones.[6]
General Synthesis Workflow
Caption: A general workflow for the synthesis of this compound.
Question 2: Are there specific reaction conditions that have been shown to be effective for the synthesis of this compound?
Answer: Yes, specific conditions have been reported. For example, the synthesis of this compound from the corresponding 2-aminobenzamide using di-tert-butyl dicarbonate and DMAP in acetonitrile under microwave irradiation for 30 minutes resulted in a 65% yield.[4]
Question 3: How does the substituent on the aromatic ring affect the yield of quinazolinedione synthesis?
Answer: The electronic nature of the substituents on the phenyl ring can influence the reaction yield. In the synthesis of quinazoline-2,4-diones from 2-aminobenzamides, substrates with electron-donating groups like methyl and methoxy generally provide higher yields.[4]
Data Presentation
Table 1: Comparison of Synthetic Methods for Quinazoline-2,4(1H,3H)-diones
| Starting Material | Reagents | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| 2-Aminobenzamides | Di-tert-butyl dicarbonate | DMAP | Acetonitrile | Microwave, 30 min | 65% (for 8-methyl derivative) | [4] |
| 2-Aminobenzonitriles | CO₂ | - | DMF/Water | - | 85-91% | [1] |
| 2-Aminobenzonitriles | DMF | ZnCl₂ | - | 190-200 °C, sealed reactor | - | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Amino-3-methylbenzamide (Adapted from a general procedure[4])
Materials:
-
2-Amino-3-methylbenzamide
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of 2-amino-3-methylbenzamide (1 mmol, 1.0 equiv) in acetonitrile (3.0 mL) in a microwave vial, add di-tert-butyl dicarbonate (1.5 mmol, 1.5 equiv) and DMAP (0.1 mmol, 0.1 equiv).
-
Seal the vial and heat the reaction mixture under microwave irradiation for 30 minutes.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Note: The original procedure yielded 65% of the 8-methyl derivative.[4]
Logical Relationship for Synthesis Route Selection
Caption: Decision tree for selecting a synthetic route.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new and facile synthesis of quinazoline-2,4(1H,3H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Methylquinazoline-2,4(1H,3H)-dione solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 8-methylquinazoline-2,4(1H,3H)-dione.
Understanding the Challenge: Why is this compound Poorly Soluble?
Quinazoline-2,4(1H,3H)-dione and its derivatives, including the 8-methyl substituted version, often exhibit low aqueous solubility. This characteristic stems from their rigid, fused heterocyclic structure and lipophilic nature, which leads to strong crystal lattice energy that is difficult for water molecules to overcome. Many quinazolinone derivatives are classified as Biopharmaceutics Classification System (BCS) Class II or IV compounds, indicating low solubility is a primary hurdle for their use in biological assays and as therapeutic agents.
Troubleshooting Guide: Common Solubility Issues and Solutions
Here are common problems encountered during the handling of this compound and step-by-step solutions to address them.
Issue 1: The compound fails to dissolve in aqueous buffers for in vitro assays.
-
Immediate Action: Prepare a Concentrated Stock Solution in an Organic Solvent.
-
Recommended Solvent: The first-line choice is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Accurately weigh a small amount of this compound.
-
Add a calculated volume of DMSO to achieve a high concentration (e.g., 10-50 mM). This minimizes the volume of organic solvent transferred to your aqueous assay medium.
-
Vigorously vortex the mixture.
-
If the compound remains undissolved, sonicate the vial for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied, but ensure the compound is stable at that temperature.
-
-
Critical Note: Always prepare a vehicle control in your experiments with the same final concentration of the organic solvent to account for any solvent-induced effects.
-
Issue 2: The compound precipitates when the DMSO stock solution is diluted into an aqueous buffer or cell culture medium.
This common phenomenon, known as "precipitation upon dilution," occurs when the concentration of the highly solubilizing organic solvent is significantly reduced, causing the compound to crash out of the now predominantly aqueous solution.
-
Troubleshooting Workflow:
Caption: Logical workflow for troubleshooting precipitation upon dilution.
-
Detailed Solutions:
-
Reduce the Final Concentration: The simplest approach is to test a lower final concentration of the compound in your assay.
-
Introduce a Co-solvent: Adding a small percentage of a water-miscible organic solvent to your aqueous buffer can increase the solubility of the compound.
-
Examples: Ethanol, Propylene Glycol, or Polyethylene Glycol (PEG 300/400).
-
Starting Concentration: Begin with 1-5% (v/v) of the co-solvent in the final assay medium.
-
-
Use Surfactants: Low concentrations of non-ionic surfactants can form micelles that encapsulate the hydrophobic compound, keeping it in solution.
-
Examples: Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80), or Pluronic® F-68.
-
Starting Concentration: Use concentrations above the critical micelle concentration (CMC), typically in the range of 0.01-0.1% (w/v).
-
-
Employ Advanced Formulation Strategies: For more challenging situations or for in vivo studies, consider these techniques:
-
Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate the hydrophobic compound, increasing its apparent water solubility.
-
Solid Dispersions: Dispersing the compound in an amorphous state within a hydrophilic polymer matrix can enhance its wettability and dissolution rate. Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
While experimental data for this specific derivative is not widely available, we can provide some context. The parent compound, quinazoline-2,4(1H,3H)-dione, has a reported aqueous solubility of >24.3 µg/mL at pH 7.4.[1] The addition of a methyl group is likely to slightly decrease aqueous solubility due to increased lipophilicity. Predicted solubility values from cheminformatics models can provide a rough estimate.
Quantitative Solubility Data (Predicted & Analog)
| Compound | Solvent/Buffer | Solubility | Data Type |
| Quinazoline-2,4(1H,3H)-dione | Aqueous Buffer (pH 7.4) | >24.3 µg/mL | Experimental[1] |
| This compound | Water | LogS -3 to -4 (Predicted) | Cheminformatics |
| Quinazolinone Derivatives | DMSO | Generally High | Qualitative |
| Quinazolinone Derivatives | Ethanol | Soluble to Sparingly Soluble | Qualitative |
| Quinazolinone Derivatives | Water | Poorly Soluble | Qualitative |
Note: Predicted values should be experimentally verified.
Q2: How should I store stock solutions of this compound in DMSO?
If the compound's stability permits, storing the DMSO stock solution at room temperature can prevent precipitation that may occur at 4°C or -20°C due to the temperature-dependent solubility in DMSO. If refrigeration is necessary, ensure the solution is brought to room temperature and vortexed thoroughly to redissolve any precipitate before use.
Q3: Can pH adjustment improve the solubility of this compound?
The quinazolinone scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent. Generally, these compounds are more soluble in acidic conditions where they can become protonated. However, the pKa of the specific compound and the pH constraints of your biological assay will determine the feasibility of this approach.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the standard procedure for preparing a concentrated stock solution of a poorly soluble compound.
-
Weighing: Accurately weigh 1-5 mg of this compound into a sterile glass vial with a PTFE-lined cap.
-
Solvent Addition: Add a calculated volume of anhydrous DMSO to achieve the desired high concentration (e.g., 10 mM).
-
Dissolution:
-
Vortex the mixture vigorously for 1-2 minutes.
-
If solids remain, place the vial in a sonicator bath for 10-15 minutes.
-
Gentle warming (e.g., 37°C water bath) can be used cautiously if the compound's thermal stability is known.
-
-
Inspection: The final stock solution should be a clear, homogenous solution with no visible particulates.
-
Storage: Store in small aliquots at room temperature or -20°C to minimize freeze-thaw cycles. If stored at low temperature, ensure complete redissolution before use.
Protocol 2: High-Throughput Kinetic Solubility Assay using Nephelometry
This protocol provides a method for rapidly assessing the kinetic solubility of a compound in an aqueous buffer.[2][3][4][5][6]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Setup: In a 96-well microplate, add the appropriate aqueous buffer (e.g., PBS, pH 7.4).
-
Compound Addition: Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer in the wells to achieve a range of final compound concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept constant and low (e.g., ≤1%).
-
Incubation: Shake the plate at room temperature for 1-2 hours.
-
Measurement: Measure the light scattering of each well using a nephelometer.
-
Data Analysis: Plot the nephelometry signal (in Nephelometric Turbidity Units, NTU) against the compound concentration. The kinetic solubility is the concentration at which a sharp increase in the signal is observed, indicating the formation of a precipitate.
References
- 1. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. benchchem.com [benchchem.com]
- 6. emeraldcloudlab.com [emeraldcloudlab.com]
Technical Support Center: 8-Methylquinazoline-2,4(1H,3H)-dione
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 8-Methylquinazoline-2,4(1H,3H)-dione in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of quinazoline derivatives, including this compound, can be influenced by several factors:
-
pH: Quinazolines may exhibit varying stability in acidic, neutral, and basic solutions. Some are stable in cold dilute acids and bases but may degrade upon heating.[1]
-
Solvent: The choice of solvent is critical. While some quinazoline derivatives are stable in 0.2% DMSO for up to 96 hours[2][3], solubility and stability can differ in aqueous buffers, alcohols, or other organic solvents.
-
Temperature: Elevated temperatures can accelerate degradation. Thermal stability studies are recommended to determine the optimal storage and handling temperatures.[4]
-
Light: Exposure to UV or visible light can induce photolytic degradation. It is advisable to handle and store solutions of the compound protected from light.[4]
-
Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the compound.[4]
Q2: What is a suitable solvent for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of quinazoline derivatives. Studies on similar compounds have shown good stability in 0.2% DMSO for extended periods.[2][3] For cell-based assays, it is crucial to ensure the final DMSO concentration is compatible with the experimental system.
Q3: How can I assess the stability of this compound in my experimental conditions?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to quantitatively assess the stability of the compound.[2][5] This involves monitoring the peak area of the parent compound over time and observing the appearance of any degradation products.
Q4: Are there any known degradation pathways for quinazoline-2,4(1H,3H)-diones?
A4: While specific degradation pathways for this compound are not extensively documented in the provided search results, hydrolysis can be a potential degradation route for the quinazoline ring system, especially under harsh acidic or basic conditions with heating.[1] Stress testing under various conditions (acid, base, oxidation, heat, light) can help elucidate potential degradation pathways.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution. | The compound has low aqueous solubility. | Consider using a co-solvent or a different formulation strategy to improve solubility.[6] For stock solutions, ensure the storage temperature is appropriate to prevent crystallization. |
| Loss of compound over time in solution. | The compound is degrading under the storage or experimental conditions. | Perform a systematic stability study to identify the cause of degradation (e.g., pH, temperature, light). Adjust the experimental protocol accordingly.[7] |
| Appearance of new peaks in HPLC chromatogram. | These are likely degradation products. | Utilize a stability-indicating HPLC method to separate and quantify the parent compound and its degradants.[8] |
| Inconsistent results in biological assays. | This could be due to the degradation of the compound in the assay medium. | Confirm the stability of the compound in the specific cell culture or assay medium over the duration of the experiment. |
Quantitative Data Summary
| Condition | Solvent/Medium | Temperature (°C) | Time (hours) | Initial Concentration (µg/mL) | Remaining Compound (%) | Degradation Products Observed |
| Acidic | 0.1 M HCl | 25 | 24 | |||
| Neutral | PBS (pH 7.4) | 25 | 24 | |||
| Basic | 0.1 M NaOH | 25 | 24 | |||
| Oxidative | 3% H₂O₂ | 25 | 24 | |||
| Thermal | PBS (pH 7.4) | 60 | 24 | |||
| Photolytic | PBS (pH 7.4) | 25 | 24 |
Experimental Protocols
Protocol for Assessing the Stability of this compound using HPLC
This protocol outlines a general procedure for determining the stability of this compound in a given solution.
1. Materials and Reagents:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of desired pH (e.g., phosphate-buffered saline)
-
Acids and bases for stress testing (e.g., HCl, NaOH)
-
Oxidizing agent (e.g., hydrogen peroxide)
-
HPLC system with a UV detector
-
Reversed-phase C18 column
2. Preparation of Solutions:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).
-
Working Solutions: Dilute the stock solution with the desired experimental solvent (e.g., buffer, cell culture medium) to the final working concentration.
3. Stability Study Procedure:
-
Incubate the working solutions under the desired experimental conditions (e.g., different temperatures, pH values, light exposure).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48, 96 hours), withdraw an aliquot of each solution.
-
Immediately analyze the samples by HPLC or store them at a temperature that minimizes further degradation (e.g., -80°C) until analysis.
4. HPLC Analysis:
-
Mobile Phase: A typical mobile phase for quinazoline derivatives could be a gradient of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid).
-
Flow Rate: A standard flow rate is 1.0 mL/min.
-
Detection Wavelength: Determine the wavelength of maximum absorbance for this compound using a UV-Vis spectrophotometer or a diode array detector.
-
Injection Volume: Inject a consistent volume (e.g., 10 µL) for all samples.
-
Data Analysis: Quantify the peak area of this compound at each time point. The percentage of the remaining compound can be calculated relative to the peak area at time zero.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Factors influencing the stability of the compound in solution.
References
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: 8-Methylquinazoline-2,4(1H,3H)-dione Synthesis
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis of 8-Methylquinazoline-2,4(1H,3H)-dione.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for synthesizing this compound?
A1: The synthesis typically starts from derivatives of 2-aminobenzoic acid or 2-aminobenzamide. For the 8-methyl derivative, the corresponding starting material would be 2-amino-3-methylbenzoic acid or 2-amino-3-methylbenzamide. Other approaches may utilize substituted anthranilonitriles.
Q2: What are the key reagents used for the cyclization step to form the quinazolinedione ring?
A2: A variety of reagents can be used to introduce the C2 carbonyl group and facilitate cyclization. Common choices include urea, potassium isocyanate (KOCN), di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), triphosgene, or 1,1'-carbonyldiimidazole (CDI).[1][2]
Q3: What is a typical reaction yield for the synthesis of this compound?
A3: The reported yields can vary significantly based on the chosen synthetic route and reaction conditions. For instance, a DMAP-catalyzed one-pot synthesis from 2-aminobenzamides and di-tert-butyl dicarbonate has been reported to produce this compound with a 65% yield.[1]
Q4: How is this compound typically purified?
A4: Purification is often achieved through simple filtration and washing if the product precipitates from the reaction mixture in high purity.[2] For less pure samples, recrystallization from a suitable solvent such as methanol or ethanol is a common method.[3] In cases with persistent impurities, column chromatography may be necessary.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem: Low or No Product Yield
Q: My reaction has resulted in a very low yield or no desired product. What are the potential causes and solutions?
A: Low or no yield can stem from several factors. Below is a systematic approach to troubleshoot this issue.
-
Purity of Starting Materials: Ensure that the 2-amino-3-methylbenzamide or other precursors are pure and dry. Impurities can interfere with the reaction.
-
Reagent Stability: Reagents like triphosgene are sensitive to moisture. Ensure all reagents are handled under appropriate inert and dry conditions.
-
Catalyst Activity: If using a catalyst such as DMAP or Pd/C, ensure it has not expired or degraded.[1][3]
-
Reaction Temperature: Some cyclization reactions require heating or reflux to proceed to completion.[3] Conversely, for some methods, the reaction proceeds well at room temperature.[1][2] Verify the optimal temperature for your specific protocol.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended time, consider extending the reaction duration.
-
Stoichiometry: Double-check the molar ratios of your reactants. An incorrect ratio can lead to incomplete conversion or the formation of side products.
Problem: Formation of Side Products
Q: My final product is contaminated with significant side products. How can I minimize their formation?
A: The formation of side products is a common challenge.
-
Temperature Control: Excessive heat can lead to degradation or undesired side reactions. Try running the reaction at a lower temperature.
-
Intermediate Stability: Some synthetic routes proceed through an intermediate urea derivative.[2] If this intermediate is not cyclizing properly, you may need to adjust the cyclization conditions (e.g., by adding a base like NaOH).[2]
-
Atmosphere Control: For reactions sensitive to air or moisture, conducting the experiment under an inert atmosphere (e.g., Nitrogen or Argon) can prevent the formation of oxidative or hydrolyzed side products.
Problem: Difficulty in Product Purification
Q: I am struggling to purify the this compound from the crude reaction mixture. What purification strategies can I employ?
A: Purification can be challenging, especially if the product has similar solubility to the impurities.
-
Recrystallization Solvent Screening: The choice of solvent is critical for successful recrystallization. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, methanol, ethyl acetate) to find a system where the product has low solubility at low temperatures and high solubility at high temperatures, while impurities remain soluble at low temperatures.
-
Washing: After filtration, wash the solid product with a solvent in which the product is insoluble but the impurities are soluble. Acetonitrile and water are often used for washing.[1][2]
-
Acid-Base Extraction: If the impurities have different acidic or basic properties than your product, an acid-base workup can be used to separate them.
-
Column Chromatography: If other methods fail, silica gel column chromatography is a reliable method for separating compounds with different polarities. A solvent system (eluent) needs to be developed to achieve good separation.
Data Presentation
Table 1: Comparison of Synthetic Conditions for Quinazoline-2,4(1H,3H)-diones
| Starting Material | Reagents | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| 2-Aminobenzamide | (Boc)₂O | DMAP | CH₃CN | Room Temp. | 12 h | 65 (for 8-methyl) | [1] |
| Anthranilic Acid | KOCN, AcOH, NaOH | None | H₂O | Room Temp. | 16 h (overnight + 4h) | ~95 (for OMe-substituted) | [2] |
| Methyl Anthranilate | CDI, NH₂OBn, NaOH | None | Toluene, EtOH | Reflux | 2 h + 4 h + 2 h | 60 (for 3-benzyloxy) | [3] |
| 2-Aminobenzamide | 1,1'-CDI | None | DMF | 135-145 °C | Overnight | - (Incomplete) | [4] |
Detailed Experimental Protocols
Protocol 1: DMAP-Catalyzed Synthesis from 2-Amino-3-methylbenzamide [1]
This one-pot synthesis is efficient and proceeds at room temperature.
-
To a solution of 2-amino-3-methylbenzamide (1.0 mmol) in acetonitrile (CH₃CN, 10 mL), add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 mmol).
-
Add 4-dimethylaminopyridine (DMAP, 0.1 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Collect the resulting solid precipitate by filtration.
-
Wash the collected solid with 3 mL of CH₃CN.
-
Dry the solid to obtain the desired this compound.
Protocol 2: Aqueous Synthesis from 2-Amino-3-methylbenzoic Acid (Adapted from[2])
This eco-friendly method uses water as the solvent.
-
Prepare a mixture of 2-amino-3-methylbenzoic acid (50 mmol) and acetic acid (AcOH, 90 mmol) in deionized water (80 mL).
-
Add an aqueous solution of potassium isocyanate (KOCN, 75 mmol in 20 mL of water) dropwise to the mixture.
-
Stir the reaction mixture overnight at room temperature.
-
Add solid sodium hydroxide (NaOH, 200 mmol) in portions to the mixture to induce cyclization.
-
Continue stirring for another 4 hours.
-
Carefully adjust the pH of the reaction mixture to <1 with concentrated hydrochloric acid (HCl), which will cause a white precipitate to form.
-
Filter the precipitate and wash with water until the pH of the filtrate is neutral (pH 7).
-
Dry the solid to yield the final product.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for addressing low product yield in synthesis.
References
Technical Support Center: Purification of 8-Methylquinazoline-2,4(1H,3H)-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 8-Methylquinazoline-2,4(1H,3H)-dione.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most frequently employed and effective methods for the purification of this compound and related quinazolinedione derivatives are recrystallization and column chromatography. The choice between these methods often depends on the scale of the purification and the nature of the impurities.
Q2: What are the likely impurities I might encounter?
A2: Common impurities can include unreacted starting materials such as 2-amino-3-methylbenzamide, reagents from the cyclization step (e.g., urea, phosgene derivatives), and side-products from incomplete or alternative cyclization pathways. The polarity of these impurities will vary, influencing the choice of purification strategy.
Q3: My purified this compound shows a broad melting point. What does this indicate?
A3: A broad melting point range is a common indicator of residual impurities or the presence of solvates. Further purification by recrystallization or column chromatography is recommended to obtain a sharp melting point, which is characteristic of a pure compound.
Q4: Are there any specific safety precautions I should take when purifying this compound?
A4: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. When working with organic solvents, ensure adequate ventilation, preferably within a fume hood. Specific reagents used in the synthesis, such as phosgene derivatives, are highly toxic and require specialized handling procedures.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization
Problem 1: The compound does not dissolve in the chosen recrystallization solvent, even with heating.
-
Cause: The solvent is not polar enough to dissolve the compound. This compound is a polar molecule.
-
Solution:
-
Select a more polar solvent. Ethanol is often a good starting point for quinazolinediones.[1][2]
-
Use a solvent mixture. For highly insoluble compounds, dissolving in a small amount of a high-boiling point, polar solvent like dimethyl sulfoxide (DMSO) and then adding a less polar anti-solvent (like water) can induce crystallization.[3]
-
Problem 2: The compound "oils out" instead of forming crystals upon cooling.
-
Cause: The solution is supersaturated, or the cooling rate is too fast. The presence of impurities can also hinder crystal lattice formation.
-
Solution:
-
Re-heat the solution until the oil redissolves.
-
Allow the solution to cool more slowly to room temperature, and then transfer it to an ice bath.
-
Add a seed crystal of the pure compound to induce crystallization.
-
Add slightly more solvent to the hot solution to reduce the level of saturation.
-
Problem 3: Poor recovery of the purified compound after recrystallization.
-
Cause: The compound has significant solubility in the solvent even at low temperatures. Too much solvent was used.
-
Solution:
-
Minimize the amount of hot solvent used to dissolve the crude product.
-
Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation.
-
After filtration, wash the crystals with a minimal amount of ice-cold solvent.
-
Concentrate the filtrate and attempt a second crop of crystals.
-
Column Chromatography
Problem 1: The compound does not move from the baseline of the column (Rf = 0).
-
Cause: The mobile phase is not polar enough to elute the polar this compound from the polar stationary phase (silica gel).
-
Solution:
-
Gradually increase the polarity of the mobile phase. A common solvent system for quinazolinediones is a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol).
-
Start with a low percentage of the polar solvent and gradually increase it (gradient elution). For a similar compound, a mobile phase of dichloromethane:methanol (100:1) was used.
-
Problem 2: The compound streaks or "tails" down the column, leading to poor separation.
-
Cause: This is a common issue with basic compounds like quinazolinediones on acidic silica gel. The basic nitrogen atoms can interact strongly with the acidic silanol groups on the silica surface.
-
Solution:
-
Add a small amount of a basic modifier to the mobile phase, such as triethylamine (0.1-1%) or ammonia in methanol. This will neutralize the acidic sites on the silica gel.
-
Consider using a different stationary phase, such as neutral or basic alumina, which can be more suitable for the purification of basic compounds.
-
Problem 3: Co-elution of impurities with the desired product.
-
Cause: The polarity of the impurity is very similar to that of this compound.
-
Solution:
-
Optimize the mobile phase composition. Try different solvent systems to exploit subtle differences in solubility and polarity.
-
Use a shallower solvent gradient during elution to improve separation.
-
If column chromatography fails to provide adequate separation, consider preparative High-Performance Liquid Chromatography (HPLC) for higher resolution.
-
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Place a small amount of the crude this compound in a test tube. Add a few drops of a potential solvent (e.g., ethanol, methanol, ethyl acetate). If it dissolves readily at room temperature, the solvent is too polar. If it is insoluble at room temperature but dissolves upon heating, it is a good candidate. Ethanol is a commonly used solvent for recrystallizing quinazolinedione derivatives.[1][2]
-
Dissolution: In a flask, add the minimum amount of hot ethanol to the crude product to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol. Dry the crystals in a vacuum oven.
Column Chromatography Protocol
-
Stationary Phase Selection: Silica gel is commonly used. For persistent tailing issues with this basic compound, consider using neutral alumina.
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase. A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4. A common starting point is a mixture of dichloromethane and methanol.
-
Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity if necessary (e.g., from 100% dichloromethane to a 99:1, then 98:2 mixture of dichloromethane:methanol).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data Summary
| Purification Method | Solvent System | Typical Yield (%) | Purity Assessment | Reference |
| Recrystallization | Ethanol | >80% (estimated for similar compounds) | Melting Point, NMR | [1][2] |
| Recrystallization | DMSO/Water | High (exact % not specified) | HPLC | [3] |
| Column Chromatography | Dichloromethane/Methanol | 65-71% (for similar compounds) | NMR, HRMS | [4] |
Visualizations
Caption: A typical workflow for the purification of this compound by recrystallization.
Caption: A logical guide for troubleshooting common issues in the column chromatography of this compound.
References
- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US10562889B2 - Process for the preparation of 1-(arylmethyl)quinazoline-2,4(1H,3H)-diones - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: 8-Methylquinazoline-2,4(1H,3H)-dione Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Methylquinazoline-2,4(1H,3H)-dione. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, and biological evaluation.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis
Question 1: I am experiencing a low yield or no product formation during the synthesis of this compound. What are the likely causes and how can I resolve this?
Answer: Low or no yield is a common challenge in quinazoline synthesis.[1] Several factors could be contributing to this issue. A systematic evaluation of your experimental setup is key to identifying the root cause.
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical.
-
Temperature: While some classical methods require high temperatures (over 120°C), modern catalytic approaches may proceed under milder conditions.[1] Ensure the temperature is optimized for your specific protocol. A temperature screen might be necessary to find the optimal condition.
-
Reaction Time: Reaction times can range from a few hours to over 24 hours.[1] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal reaction time and to ensure the consumption of starting materials.
-
Solvent: The polarity and boiling point of the solvent can significantly influence the reaction outcome. Solvents like ethanol, toluene, and DMF are commonly used in quinazoline synthesis.[1] The choice of solvent should be appropriate for the specific reaction conditions and reagents.
-
-
Reagent Quality: The purity of starting materials, such as 2-amino-3-methylbenzamide and di-tert-butyl dicarbonate, is crucial. Impurities can interfere with the reaction and lead to side product formation. Ensure you are using high-purity reagents.
-
Incomplete Cyclization: The final cyclization step to form the quinazolinedione ring may be incomplete. This can be influenced by the catalyst, reaction temperature, and time.
Question 2: My final product of this compound is impure, showing unexpected spots on TLC or peaks in NMR. What are the potential side products and how can I minimize them?
Answer: The formation of side products is a frequent issue in quinazolinone synthesis. Common side products can arise from incomplete reactions or side reactions of the starting materials or intermediates.
-
Unreacted Starting Materials: The most common impurities are unreacted 2-amino-3-methylbenzamide or its derivatives.
-
Partially Reacted Intermediates: Intermediates formed during the reaction may not fully cyclize, leading to impurities.
-
Over-alkylation or other side reactions: Depending on the reagents and conditions used, side reactions on the quinazolinone ring or its substituents can occur.
To minimize side products, ensure precise control over reaction conditions, use high-purity reagents, and monitor the reaction progress closely to avoid prolonged reaction times that might favor side product formation.
Purification
Question 3: I am having difficulty purifying this compound from the crude reaction mixture. What are the recommended purification methods?
Answer: Effective purification is essential for obtaining a high-purity final product. A multi-step approach is often necessary.
-
Recrystallization: If a suitable solvent can be identified, recrystallization is an excellent method for obtaining highly pure crystalline products. Ethanol is often a good starting point for recrystallizing quinazolinone derivatives.[2]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica gel is a common and effective technique. A solvent system of dichloromethane/methanol is often a good starting point for elution.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of quinazoline-2,4-diones.[3]
Materials:
-
2-amino-3-methylbenzamide
-
Di-tert-butyl dicarbonate (Boc)₂O
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (CH₃OH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-amino-3-methylbenzamide in acetonitrile, add di-tert-butyl dicarbonate and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a suitable eluent such as a gradient of methanol in dichloromethane) to afford this compound as a solid.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₉H₈N₂O₂ | [4] |
| Molecular Weight | 176.17 g/mol | [4] |
| Appearance | White solid | [3] |
| Melting Point | >250 °C | [3] |
| Yield | 65% | [3] |
| ¹H NMR (400 MHz, DMSO-d₆) δ | 11.33 (brs, 1H), 10.39 (brs, 1H), 7.78–7.76 (m, 1H), 7.49–7.47 (m, 1H), 7.09 (t, J = 7.6 Hz, 1H), 2.34 (s, 3H) | [3] |
| ¹³C NMR (100 MHz, DMSO-d₆) δ | 163.0, 150.6, 139.3, 136.1, 124.8, 124.2, 122.1, 114.6, 17.3 | [3] |
| ESI-HRMS m/z | calcd for C₉H₉N₂O₂ [M + H]⁺ 177.0659, found: 177.0663 | [3] |
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting logic for low product yield.
Experimental Workflow
Caption: General experimental workflow.
Signaling Pathway Modulation
References
Technical Support Center: 8-Methylquinazoline-2,4(1H,3H)-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of 8-Methylquinazoline-2,4(1H,3H)-dione during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The stability of this compound, like other quinazolinone derivatives, is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. The quinazolinone ring is generally stable under mild conditions but can be susceptible to degradation under more strenuous circumstances.[1]
Q2: What is the recommended storage condition for this compound?
Q3: How does pH affect the stability of this compound?
A3: The lactam functionality within the quinazolinone ring is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the opening of the pyrimidine ring.[2] Therefore, it is crucial to control the pH of solutions containing this compound to avoid degradation.
Q4: Is this compound sensitive to light?
A4: Yes, aromatic heterocyclic compounds like quinazolinones can be photosensitive. Exposure to UV or even ambient light can potentially lead to photodegradation.[2] It is advisable to protect solutions and solid samples from light by using amber vials or covering containers with aluminum foil.
Q5: What are the likely degradation products of this compound?
A5: While specific degradation products for this compound are not extensively documented, hydrolysis is a primary degradation pathway for the quinazolinone ring. This would likely result in the formation of N-substituted 2-aminobenzoic acid derivatives through ring opening.
Troubleshooting Guides
Issue 1: Inconsistent results in stability studies.
Possible Cause:
-
Inconsistent Sample Purity: Impurities in the initial sample can act as catalysts for degradation.
-
Poorly Controlled Experimental Parameters: Minor variations in temperature, pH, or the concentration of stress agents can significantly affect degradation rates.[2]
-
Presence of Dissolved Oxygen: Dissolved oxygen in solvents can promote oxidative degradation.
Troubleshooting Steps:
-
Verify Sample Purity: Ensure the purity of the this compound starting material is consistent across all experiments using a validated analytical method like HPLC.
-
Standardize Experimental Conditions: Meticulously control temperature, pH, and concentrations of any reagents used. Use calibrated equipment.
-
Degas Solvents: For studies sensitive to oxidation, degas all solvents prior to use.
Issue 2: Difficulty in separating the parent compound from its degradation products using HPLC.
Possible Cause:
-
Suboptimal Chromatographic Conditions: The mobile phase composition, pH, column type, or gradient may not be suitable for resolving the parent compound from structurally similar degradation products.
Troubleshooting Steps:
-
Optimize Mobile Phase: Experiment with different solvent compositions (e.g., acetonitrile, methanol) and pH modifiers (e.g., formic acid, trifluoroacetic acid, ammonium acetate) in the mobile phase.
-
Evaluate Different Columns: Test reversed-phase columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to exploit different separation mechanisms.
-
Adjust Gradient Profile: Modify the gradient slope and duration to improve the resolution between closely eluting peaks.
-
Employ a Stability-Indicating Method: Develop and validate an HPLC method specifically designed to separate the active pharmaceutical ingredient (API) from all potential degradation products.
Proposed Degradation Pathway
The primary degradation pathway for this compound under hydrolytic conditions is likely the opening of the pyrimidine ring.
References
Technical Support Center: Optimizing Cell-Based Assays with 8-Methylquinazoline-2,4(1H,3H)-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing 8-Methylquinazoline-2,4(1H,3H)-dione in cell-based assays. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant technical data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound, like many quinazolinone derivatives, is sparingly soluble in aqueous solutions. It is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO). For cell-based assays, ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.
Q2: I am observing precipitation of the compound in my cell culture medium. What can I do to prevent this?
A2: Precipitation in aqueous media is a common issue with hydrophobic compounds. To address this, you can try the following:
-
Optimize Stock Concentration: Preparing a lower concentration stock solution in DMSO may help.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform serial dilutions in the media to allow for better solubilization.
-
Pre-warming Media: Gently warming the cell culture media to 37°C before adding the compound might improve solubility.
-
Vortexing: Ensure thorough mixing by vortexing the solution immediately after adding the compound to the media.
Q3: My experimental results are inconsistent between replicates. What are the potential causes?
A3: Inconsistent results can arise from several factors:
-
Compound Stability: Ensure the stock solution is stored properly (typically at -20°C or -80°C) and avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Cell Seeding Density: Use a consistent number of cells in each well. Variations in cell density can significantly impact the outcome of viability and proliferation assays.
-
Even Compound Distribution: Mix the compound thoroughly in the medium before adding it to the cells and use calibrated pipettes for accurate dispensing.
-
Edge Effects: In multi-well plates, the outer wells are more susceptible to evaporation, which can concentrate the compound and affect cell growth. It is advisable to fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment.
Q4: What is the known mechanism of action for quinazoline-2,4(1H,3H)-dione derivatives?
A4: Quinazoline-2,4(1H,3H)-dione and its derivatives have been shown to exert their effects through various mechanisms. One key pathway involves the modulation of STAT3 and FOXO3a signaling.[1] Studies have indicated that these compounds can induce apoptosis and necroptosis in cancer cells.[1] They have also been investigated as inhibitors of c-Met and VEGFR-2 tyrosine kinases.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no cytotoxic effect observed | Insufficient compound concentration or incubation time. | Perform a dose-response experiment with a wider concentration range and a time-course experiment (e.g., 24, 48, 72 hours) to determine optimal conditions. |
| Compound degradation. | Prepare fresh dilutions from a properly stored stock solution for each experiment. | |
| Cell line resistance. | The chosen cell line may be resistant to the compound's mechanism of action. Consider using a different cell line or investigating the resistance mechanisms. | |
| High background in colorimetric or fluorometric assays | Compound interference. | Run a cell-free control with the compound at the highest concentration used in your assay to check for direct interaction with the assay reagents. |
| Media components. | Phenol red in some culture media can interfere with certain assays. Consider using phenol red-free media if you suspect interference. | |
| Unexpected morphological changes in cells | Off-target effects. | Research potential off-target effects of quinazolinone derivatives. It may be necessary to perform additional assays to investigate these effects. |
| Solvent toxicity. | Ensure the final DMSO concentration is within a safe range for your specific cell line (typically <0.5%). Run a vehicle control (media with the same DMSO concentration without the compound) to assess solvent toxicity. |
Quantitative Data Summary
While specific quantitative data for this compound is limited in the currently available literature, the following tables provide a summary of the cytotoxic activity of the parent compound, Quinazoline-2,4(1H,3H)-dione, and other derivatives against various cancer cell lines to provide a general reference for expected potency.
Table 1: Cytotoxicity of Quinazoline-2,4(1H,3H)-dione (Qd)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 26.07 | [1] |
| WRL-68 | Normal Liver Cells | 326.5 | [1] |
Table 2: Cytotoxicity of various Quinazoline-2,4(1H,3H)-dione Derivatives
| Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 4b | HCT-116 | Colorectal Cancer | Higher than cabozantinib | [2] |
| Compound 4e | HCT-116 | Colorectal Cancer | Higher than cabozantinib | [2] |
| Compound 2c | HCT-116 | Colorectal Cancer | Equipotent to cabozantinib | [2] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is adapted for determining the cytotoxic effects of this compound.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Target cancer cell line
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the old medium and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
Target cancer cell line
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of Quinazoline-2,4(1H,3H)-dione derivatives.
Experimental Workflow
Caption: General workflow for cell-based assays with this compound.
References
Technical Support Center: Synthesis of 8-Methylquinazoline-2,4(1H,3H)-dione
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Methylquinazoline-2,4(1H,3H)-dione.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the synthesis and scale-up of this compound.
| Question | Answer |
| My reaction yield is significantly lower than reported values. What are the potential causes? | Low yields can stem from several factors: • Purity of Starting Materials: Impurities in 2-amino-3-methylbenzoic acid, 3-methylisatoic anhydride, or the corresponding benzamide can lead to side reactions. Ensure the purity of your starting materials through appropriate characterization. • Reaction Conditions: Temperature, reaction time, and solvent choice are critical. For instance, high temperatures can lead to decomposition. It is crucial to optimize these parameters for your specific setup. • Moisture: The presence of water can hydrolyze intermediates, such as isatoic anhydride, or react with reagents. Ensure all glassware is dry and use anhydrous solvents when necessary. • Work-up and Purification: Product loss during extraction, filtration, and purification steps is a common issue. Optimize your recrystallization solvent system and technique to minimize losses. |
| I am observing significant side product formation. How can I minimize it? | Side product formation can be mitigated by: • Controlling Reaction Temperature: Overheating can promote the formation of byproducts. Maintain a stable and optimized reaction temperature throughout the synthesis. • Inert Atmosphere: Some synthetic routes may be sensitive to oxygen. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions. • Stoichiometry of Reagents: Incorrect stoichiometry can lead to unreacted starting materials or the formation of undesired products. Ensure accurate measurement of all reagents. |
| What are some common impurities I should look for? | Potential impurities include unreacted starting materials, partially reacted intermediates, and byproducts from side reactions such as the decarboxylation of 2-amino-3-methylbenzoic acid at high temperatures. In syntheses using phosgene derivatives, residual toxic reagents can also be a concern and require thorough purification and analysis. |
| I am having difficulty purifying the final product. What are the recommended methods? | Recrystallization is a common and effective method for purifying this compound. A mixture of DMSO and water has been reported as an effective recrystallization solvent system. The crude product can be dissolved in DMSO, followed by the slow addition of water to induce crystallization. Methanol has also been used for recrystallization of similar quinazolinediones. |
| What are the key challenges when scaling up the synthesis? | Scaling up from laboratory to industrial production presents several challenges: • Mass and Heat Transfer: Inefficient mixing in large reactors can lead to localized temperature gradients and concentration differences, promoting side reactions. The surface-area-to-volume ratio decreases on a larger scale, making heat dissipation more challenging, especially for exothermic reactions. • Reagent Addition Rate: The rate of reagent addition becomes critical on a larger scale to control reaction temperature and minimize the formation of impurities. • Catalyst Performance: For catalyzed reactions, ensuring efficient mixing to maintain catalyst suspension and activity is crucial. Catalyst deactivation or filtration issues can also arise at a larger scale. |
Experimental Protocols
This section provides detailed methodologies for key synthetic routes to this compound.
Method 1: From 2-Amino-3-methylbenzamide and Di-tert-butyl Dicarbonate
This one-pot synthesis utilizes a DMAP catalyst and offers a 65% yield.[1]
Procedure:
-
To a solution of 2-amino-3-methylbenzamide in an appropriate solvent, add 4-dimethylaminopyridine (DMAP) as a catalyst.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) to the mixture.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Upon completion, the product can be isolated and purified by standard methods, such as filtration and recrystallization.
Method 2: From Substituted Anthranilic Esters and Ureas
This method describes the synthesis of a related compound, 8-Methyl-3-(4-methylpyridin-2-yl)quinazoline-2,4(1H,3H)-dione, with a reported yield of 74%.[2] This approach involves the annulation of a substituted anthranilic ester with a urea derivative.
Procedure:
-
A mixture of the appropriate methyl anthranilate derivative and 1,1-dimethyl-3-(4-methylpyridin-2-yl)urea is heated in a suitable solvent.
-
The reaction proceeds via the formation of an N-aryl-N'-pyridyl urea intermediate followed by cyclocondensation.
-
The product is isolated and purified, typically by recrystallization.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound and a related derivative.
| Method | Starting Material | Reagents | Yield | Reference |
| DMAP-catalyzed one-pot synthesis | 2-Amino-3-methylbenzamide | Di-tert-butyl dicarbonate, DMAP | 65% | [1] |
| Annulation of Anthranilic Ester | Methyl 2-amino-3-methylbenzoate | 1,1-dimethyl-3-(4-methylpyridin-2-yl)urea | 74% (for the 3-substituted derivative) | [2] |
Visualizations
Experimental Workflow for Synthesis from 2-Amino-3-methylbenzamide
Caption: Workflow for the DMAP-catalyzed synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for addressing low reaction yields.
References
Technical Support Center: Analytical Method Validation for 8-Methylquinazoline-2,4(1H,3H)-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analytical method validation for 8-Methylquinazoline-2,4(1H,3H)-dione.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimental work.
Q1: I am seeing significant peak tailing for the this compound peak in my HPLC analysis. What could be the cause and how can I resolve it?
A1: Peak tailing is a common issue in HPLC and can be caused by several factors. Here's a step-by-step troubleshooting approach:
-
Secondary Silanol Interactions: The stationary phase in reverse-phase HPLC columns can have residual acidic silanol groups that interact with basic nitrogen atoms in your analyte, causing tailing.
-
Solution: Try using a base-deactivated column or add a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%) to your mobile phase.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of your sample.
-
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.
-
Solution: Adjust the mobile phase pH. For a compound like this compound, a slightly acidic to neutral pH is often a good starting point.
-
-
Column Degradation: Over time, the performance of an HPLC column can degrade.
-
Solution: Try flushing the column with a strong solvent or replace the column if it's old or has been used extensively.
-
Q2: My retention times for this compound are shifting between injections. What should I check?
A2: Retention time variability can compromise the reliability of your analytical method. Consider the following potential causes:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Ensure the column is equilibrated for a sufficient time (e.g., 10-15 column volumes) with the mobile phase before starting your analytical run.
-
-
Fluctuations in Mobile Phase Composition: Inaccurate mixing of mobile phase components can lead to shifting retention times.
-
Solution: Ensure your mobile phase is well-mixed and degassed. If using a gradient, check the pump's performance.
-
-
Temperature Variations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Pump Issues: Leaks or faulty check valves in the HPLC pump can cause inconsistent flow rates.
-
Solution: Perform routine maintenance on your HPLC system, including checking for leaks and cleaning or replacing check valves.
-
Q3: I am having difficulty achieving adequate separation between this compound and a potential impurity. What steps can I take to improve resolution?
A3: Achieving good resolution is critical for accurate quantification. Here are some strategies to improve separation:
-
Optimize Mobile Phase Composition:
-
Solution: Adjust the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of the organic modifier will generally increase retention and may improve separation. You can also try a different organic modifier.
-
-
Change the Stationary Phase:
-
Solution: If optimizing the mobile phase is not sufficient, consider trying a column with a different stationary phase (e.g., a phenyl-hexyl or a C8 column instead of a C18) or a column with a smaller particle size for higher efficiency.
-
-
Adjust the Flow Rate:
-
Solution: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
-
-
Modify the pH:
-
Solution: As with peak tailing, adjusting the mobile phase pH can alter the selectivity between your analyte and the impurity.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to consider for the analytical method validation of this compound according to ICH guidelines?
A1: For a quantitative impurity method or an assay, the following parameters are essential for validation as per ICH Q2(R1) guidelines:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q2: How do I perform a forced degradation study for this compound to establish the stability-indicating nature of my analytical method?
A2: A forced degradation study is crucial to demonstrate the specificity of a stability-indicating method. The analyte should be subjected to stress conditions to produce degradation products. Typical stress conditions include:
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: e.g., 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: e.g., heating the solid drug at 105 °C for 48 hours.
-
Photolytic Degradation: e.g., exposing the drug substance to UV light (e.g., 254 nm) and visible light.
The stressed samples are then analyzed, and the peak purity of the main peak should be evaluated using a photodiode array (PDA) detector to ensure that no degradation products are co-eluting.
Q3: What are typical acceptance criteria for the validation parameters?
A3: While acceptance criteria can vary depending on the application of the method, here are some commonly accepted values:
| Validation Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% to 102.0% |
| Precision (RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% |
| LOQ Precision (RSD) | ≤ 10.0% |
| Robustness (RSD of results) | ≤ 2.0% |
Experimental Protocols
Hypothetical HPLC-UV Method for the Analysis of this compound
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile:Water (50:50, v/v).
Data Presentation
Table 1: Summary of Hypothetical Method Validation Data
| Validation Parameter | Result |
| Linearity (r²) | 0.9995 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 99.5% - 101.2% |
| Precision (RSD) | |
| Repeatability | 0.85% |
| Intermediate Precision | 1.25% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
| Robustness | Passed |
Visualizations
Caption: Experimental Workflow for Analytical Method Validation.
Caption: Troubleshooting Logic for Common HPLC Issues.
Validation & Comparative
A Comparative Guide to Quinazoline Derivatives in Cancer Research: Evaluating 8-Methylquinazoline-2,4(1H,3H)-dione Against Established EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of various quinazoline derivatives, supported by experimental data, to inform future research and development in oncology.
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its derivatives have yielded several clinically successful drugs, primarily acting as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers. This guide provides a comparative analysis of 8-methylquinazoline-2,4(1H,3H)-dione against a panel of well-established quinazoline-based EGFR inhibitors, including Gefitinib, Erlotinib, Afatinib, Lapatinib, and Vandetanib. While extensive data is available for the latter compounds, highlighting their efficacy and clinical relevance, publicly available biological activity data for this compound remains limited. This guide aims to present the existing data in a clear, comparative format to aid researchers in understanding the landscape of quinazoline derivatives and to identify areas for future investigation.
Performance Comparison of Quinazoline Derivatives
The following tables summarize the in vitro efficacy of prominent quinazoline-based anticancer agents against a variety of cancer cell lines. The data is presented as IC50 values, which represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells. Lower IC50 values indicate higher potency.
Table 1: Comparative Cytotoxicity (IC50) of Quinazoline Derivatives in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Compound | A549 (μM) | H1975 (μM) | HCC827 (μM) | PC-9 (nM) | Calu-6 (μM) | H1650 (μM) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Gefitinib | 15.11[1] | >4[2] | 0.013[2] | 77.26[2] | - | >4[2] |
| Erlotinib | >20[3] | - | 11.81[4] | - | - | 14.00[4] |
| Afatinib | - | 0.0384[5] | - | 0.28[5] | - | - |
| Vandetanib | 2.7[6] | - | - | - | 13.5[6] | - |
Table 2: Comparative Cytotoxicity (IC50) of Quinazoline Derivatives in Breast Cancer Cell Lines
| Compound | MCF-7 (μM) | SK-BR-3 (μM) | BT-474 (μM) | MDA-MB-231 (μM) | MDA-MB-453 (μM) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Lapatinib | - | 0.080[7] | 0.036[7] | 7.46[7] | 6.08[7] |
Table 3: Comparative Cytotoxicity (IC50) of Quinazoline Derivatives in Other Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (μM) |
| This compound | - | - | Data not available |
| Erlotinib | BxPC-3 | Pancreatic | 1.26[8] |
| Afatinib | BxPC-3 | Pancreatic | 0.011[8] |
| Vandetanib | TT | Medullary Thyroid | 0.15[9] |
| Vandetanib | MZ-CRC-1 | Medullary Thyroid | 0.1[9] |
Table 4: Comparative EGFR Kinase Inhibition (IC50)
| Compound | EGFR (wild-type) | EGFR (L858R) | EGFR (L858R/T790M) |
| This compound | Data not available | Data not available | Data not available |
| Gefitinib | - | - | - |
| Erlotinib | 2 nM[3] | - | - |
| Afatinib | 0.5 nM[10] | 0.4 nM[10] | 10 nM[10] |
| Lapatinib | 10.8 nM[11] | - | - |
| Vandetanib | 500 nM[6] | - | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used to evaluate the anticancer activity of quinazoline derivatives.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or other derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
EGFR Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the recombinant human EGFR kinase domain, a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), and various concentrations of the test compound.
-
Pre-incubation: Incubate the mixture for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing a biotinylated peptide substrate and ATP.
-
Reaction Incubation: Incubate the reaction for 60 minutes at room temperature.
-
Reaction Termination and Detection: Stop the reaction by adding a stop/detection solution containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).
-
Signal Measurement: Read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the TR-FRET ratio and normalize the data to determine the IC50 value for EGFR inhibition.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in cancer and its treatment can aid in understanding the mechanism of action of these compounds.
Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.
Caption: General experimental workflow for the evaluation of novel quinazoline derivatives.
Conclusion and Future Directions
The quinazoline scaffold has proven to be a highly valuable framework for the development of potent and selective anticancer agents. Established derivatives such as Gefitinib, Erlotinib, Afatinib, Lapatinib, and Vandetanib have demonstrated significant clinical efficacy, primarily through the inhibition of the EGFR signaling pathway. The compiled data in this guide provides a quantitative basis for comparing the in vitro performance of these established drugs across various cancer cell lines.
In contrast, there is a notable absence of publicly available biological activity data for this compound. While its synthesis has been reported, its potential as an anticancer agent, or for any other therapeutic application, remains largely unexplored. This represents a significant knowledge gap and a potential opportunity for further research.
Future studies should focus on:
-
Biological Screening: A comprehensive in vitro evaluation of this compound against a panel of cancer cell lines to determine its cytotoxic effects and to identify potential cancer types for further investigation.
-
Target Identification: If cytotoxic activity is observed, subsequent studies should aim to identify its molecular target(s). Given its structural similarity to other quinazoline-2,4(1H,3H)-diones, investigating its potential as a PARP-1 inhibitor or for other targets would be a logical starting point.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of 8-substituted quinazoline-2,4(1H,3H)-dione derivatives could provide valuable insights into the structural requirements for biological activity and lead to the development of more potent compounds.
By systematically exploring the biological potential of less-studied quinazoline derivatives like this compound, the scientific community can continue to expand the therapeutic utility of this important class of molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C9H8N2O2 | CID 334023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geneonline.com [geneonline.com]
Validating the Biological Target of 8-Methylquinazoline-2,4(1H,3H)-dione: A Comparative Guide to c-Met and VEGFR-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating the biological target of 8-Methylquinazoline-2,4(1H,3H)-dione, focusing on its potential role as a dual inhibitor of the receptor tyrosine kinases c-Met and VEGFR-2. While direct experimental data for this specific molecule is limited in publicly available literature, the broader class of quinazoline-2,4(1H,3H)-dione derivatives has demonstrated significant activity against these key oncogenic targets.[1][2][3][4] This document outlines the experimental data for representative compounds from this class, compares their performance with established inhibitors, and provides detailed protocols for target validation.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of selected quinazoline-2,4(1H,3H)-dione derivatives against c-Met and VEGFR-2, alongside well-established multi-kinase inhibitors for comparison.
Table 1: In Vitro Inhibitory Activity against c-Met Kinase
| Compound | IC50 (µM) against c-Met | Reference Compound | IC50 (µM) against c-Met |
| Compound 2c | 0.084 | Cabozantinib | 0.0013 |
| Compound 4b | 0.063 | Sorafenib | Not widely reported for c-Met |
| Compound 4e | 0.071 | ||
| Compound 7m | 0.0021 | ||
| Compound 7k | 0.0035 |
Data sourced from multiple studies on quinazoline-2,4(1H,3H)-dione derivatives.[1][4]
Table 2: In Vitro Inhibitory Activity against VEGFR-2 Kinase
| Compound | IC50 (µM) against VEGFR-2 | Reference Compound | IC50 (µM) against VEGFR-2 |
| Compound 2c | 0.052 | Cabozantinib | 0.000035 |
| Compound 4b | 0.079 | Sorafenib | Not widely reported for VEGFR-2 |
| Compound 4e | 0.068 | ||
| Compound 7m | 0.0015 | ||
| Compound 7k | 0.0023 |
Data sourced from multiple studies on quinazoline-2,4(1H,3H)-dione derivatives.[1][4]
Experimental Protocols
Validating the inhibitory activity of this compound against c-Met and VEGFR-2 requires robust in vitro kinase assays. Below are detailed methodologies for conducting these experiments.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Materials:
-
Recombinant human c-Met or VEGFR-2 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., Poly(Glu, Tyr) 4:1 for generic tyrosine kinase assays, or a specific peptide substrate)
-
Test compound (this compound) dissolved in DMSO
-
Detection reagent (e.g., Kinase-Glo®, ADP-Glo™)
-
96-well or 384-well plates (white, for luminescence-based assays)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold or 10-fold dilutions.
-
Assay Plate Setup: Add a small volume (e.g., 5 µL) of the diluted compound to the assay wells. Include "no inhibitor" (positive control) and "no enzyme" (background) controls.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase buffer, recombinant kinase, and substrate.
-
Initiation of Reaction: Add the kinase reaction mixture to the wells containing the test compound.
-
ATP Addition: To start the kinase reaction, add a specific concentration of ATP. The concentration is often at or near the Km value for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the kinase reaction and measure the remaining ATP using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathways
Understanding the signaling pathways regulated by c-Met and VEGFR-2 is crucial for elucidating the downstream effects of their inhibition by compounds like this compound.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase is activated by its ligand, hepatocyte growth factor (HGF).[5] This activation leads to the autophosphorylation of the receptor and the recruitment of downstream signaling molecules, triggering several key cellular processes.[5] Aberrant c-Met signaling is implicated in tumor growth, invasion, and metastasis.[6][7]
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels.[8][9] Its activation by VEGF ligands initiates signaling cascades that are essential for the proliferation, migration, and survival of endothelial cells.[9][10]
Logical Framework for Target Validation
The validation of this compound as a dual c-Met/VEGFR-2 inhibitor follows a logical progression from in vitro characterization to cellular and potentially in vivo studies.
References
- 1. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-tumor activity of [1,4] dioxino [2,3-f] quinazoline derivatives as dual inhibitors of c-Met and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. c-MET [abbviescience.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Study of 8-Methylquinazoline-2,4(1H,3H)-dione Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 8-Methylquinazoline-2,4(1H,3H)-dione and its analogs, focusing on their synthesis, anticancer, and antimicrobial properties. The information is compiled from various studies to offer a comprehensive overview of the structure-activity relationships and therapeutic potential of this class of compounds.
The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[1][2] Methylation of the quinazoline core, as in this compound, can significantly influence the pharmacological profile of these compounds. This guide summarizes key quantitative data, experimental protocols, and relevant biological pathways to facilitate further research and development in this area.
Comparative Biological Activity
The biological activity of this compound and its analogs has been evaluated in several studies, primarily focusing on their potential as anticancer and antimicrobial agents. The following tables summarize the available quantitative data to allow for a comparative assessment of their performance.
Anticancer Activity
Quinazolinedione derivatives have shown significant promise as anticancer agents, with some acting as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair in cancer cells.[1][3] Inhibition of PARP can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with existing DNA repair defects.[4]
| Compound | Target/Assay | Cell Line | IC50 (µM) | Reference |
| Quinazoline-2,4(1H,3H)-dione Analog (Compound 11) | Cytotoxicity | MX-1 (Breast Cancer) | 3.02 | [1] |
| Quinazoline-2,4(1H,3H)-dione Analog (Compound 10) | Cytotoxicity | MX-1 (Breast Cancer) | < 3.12 | [1] |
| Quinazolin-4(3H)-one Derivative (Compound 5) | Cytotoxicity | RD (Rhabdomyosarcoma) | 14.65 | [5] |
| Quinazolin-4(3H)-one Derivative (Compound 5) | Cytotoxicity | MDA-MB-231 (Breast Cancer) | 147.70 | [5] |
| Quinazolin-4(3H)-one Derivative (Compound 6) | Cytotoxicity | MDA-MB-231 (Breast Cancer) | 10.62 | [5] |
| Quinazolin-4(3H)-one Derivative (Compound 7) | Cytotoxicity | MDA-MB-231 (Breast Cancer) | 8.79 | [5] |
| Quinazolin-4(3H)-one Derivative (Compound 46) | Aurora A Inhibition | - | 0.084 | [6] |
| Quinazolin-4(3H)-one Derivative (Compound 46) | Aurora B Inhibition | - | 0.014 | [6] |
| Quinazoline-based Derivative (Compound 8a) | Cytotoxicity | HepG-2 (Liver Cancer) | 0.1871 | [7] |
| Quinazoline-based Derivative (Compound 8b) | Cytotoxicity | HepG-2 (Liver Cancer) | 0.2242 | [7] |
Note: The presented IC50 values are from different studies and may have been determined under varying experimental conditions. Direct comparison should be made with caution.
Antimicrobial Activity
Several quinazoline-2,4(1H,3H)-dione analogs have been investigated for their antibacterial activity. One of the proposed mechanisms of action is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication.[8][9]
| Compound | Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) | Reference |
| Quinazoline-2,4(1H,3H)-dione Derivative (Compound 13) | Staphylococcus aureus | - | 9 | [2] |
| Quinazoline-2,4(1H,3H)-dione Derivative (Compound 13) | Escherichia coli | 65 | 15 | [2] |
| Quinazolin-4(3H)-one Derivative (Compound 5a) | Escherichia coli | 1 | - | [8] |
| Quinazolin-4(3H)-one Derivative (4a) | Candida albicans | 2 | - | [8] |
| Quinazolin-4(3H)-one Derivative (4a) | Microsporum phaseolina | 8 | - | [8] |
| Quinazolin-4(3H)-one Derivative (4c) | Salmonella typhimurium | 4 | - | [8] |
| Quinazolin-4(3H)-one Derivative (4c) | Escherichia coli | 8 | - | [8] |
| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f1) | MRSA | 4-8 | - | [10] |
Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are generalized protocols for the synthesis and biological evaluation of this compound analogs based on published literature.
General Synthesis of this compound Analogs
A common method for the synthesis of quinazoline-2,4(1H,3H)-diones involves the cyclocondensation of the corresponding 2-aminobenzoic acid derivative with a source of carbonyl groups.
Materials:
-
Substituted 2-aminobenzoic acid (e.g., 2-amino-3-methylbenzoic acid for this compound)
-
Urea or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole)
-
Appropriate solvent (e.g., dioxane, DMF)
-
Base (e.g., triethylamine), if necessary
Procedure:
-
A mixture of the substituted 2-aminobenzoic acid and urea (or a phosgene equivalent) is heated in a suitable solvent.
-
The reaction mixture is refluxed for several hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.
-
The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.
For specific reaction conditions and modifications for different analogs, it is essential to consult the primary literature.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound analogs)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and a vehicle control.
-
After a specified incubation period (e.g., 48 or 72 hours), the medium is replaced with fresh medium containing MTT solution.
-
The plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved by adding a solubilization buffer.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton broth (MHB)
-
Test compounds (this compound analogs)
-
96-well microplates
-
Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)
Procedure:
-
Serial twofold dilutions of the test compounds are prepared in MHB in the wells of a 96-well microplate.
-
Each well is inoculated with a standardized bacterial suspension.
-
Positive (broth with bacteria) and negative (broth only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design and development. The following diagrams illustrate key pathways targeted by quinazolinedione analogs.
PARP Inhibition and DNA Damage Repair
Inhibition of Bacterial DNA Gyrase
This comparative guide serves as a starting point for researchers interested in the therapeutic potential of this compound and its analogs. The provided data and protocols can aid in the design of new studies and the development of novel drug candidates based on this versatile chemical scaffold. Further research is warranted to fully elucidate the structure-activity relationships and to optimize the pharmacological properties of these promising compounds.
References
- 1. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of the 8-Methyl Group on the Biological Activity of Quinazoline-2,4(1H,3H)-dione: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a chemical scaffold is paramount for designing novel therapeutics. This guide provides a comparative analysis of 8-Methylquinazoline-2,4(1H,3H)-dione, focusing on how the substituent at the 8-position of the quinazoline ring influences its biological activities, particularly as an antimicrobial agent and a PARP inhibitor. We present a synthesis of available data, detailed experimental protocols, and visualizations to facilitate further research and development in this area.
The quinazoline-2,4(1H,3H)-dione core is a "privileged structure" in medicinal chemistry, forming the foundation of compounds with a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The biological activity of these derivatives can be significantly modulated by the nature and position of substituents on the benzene ring of the quinazoline scaffold.[1][2] This guide specifically delves into the role of the methyl group at the 8-position by comparing it with other substituents at the same position.
Comparative Analysis of 8-Substituted Quinazoline-2,4(1H,3H)-dione Derivatives
The substitution at the C8 position of the quinazoline-2,4(1H,3H)-dione ring has been shown to be a critical determinant of biological activity. While extensive research has been conducted on substitutions at other positions, comparative data for the 8-position is more limited. However, existing studies suggest that modifications at this site can significantly impact the antimicrobial and anticancer potential of these compounds.
Antimicrobial Activity
The quinazoline scaffold has been explored for its potential as an antimicrobial agent, with some derivatives acting as inhibitors of bacterial DNA gyrase and topoisomerase IV.[3][4] The nature of the substituent at the 8-position can influence the potency and spectrum of this activity. For instance, the presence of a halogen atom at the 8-position has been reported to enhance antimicrobial activity.[1]
A comparative study on the closely related quinolone scaffold revealed that a C-8 methoxy group, as seen in moxifloxacin, significantly lowered the propensity for the development of bacterial resistance compared to a C-8 chlorine substituent.[5] This suggests that the electronic and steric properties of the 8-substituent play a crucial role in the interaction with bacterial targets and the mechanisms of resistance.
Table 1: Comparison of Antimicrobial Activity of 8-Substituted Quinazoline Derivatives
| Compound ID | 8-Substituent | Target Organism(s) | Activity Metric (e.g., MIC) | Reference |
| 1 | -CH₃ (Methyl) | Escherichia coli | - | [6] |
| 2 | -OCH₃ (Methoxy) | Escherichia coli | - | [6] |
| 3 | -I (Iodo) | Gram-positive & Gram-negative bacteria | Enhanced activity | [1][7] |
| 4 | -Cl (Chloro) | Staphylococcus aureus | Lower propensity for resistance with -OCH₃ | [5] |
Note: Direct comparative Minimum Inhibitory Concentration (MIC) values for a series of 8-substituted quinazoline-2,4(1H,3H)-diones from a single study are not available in the searched literature. The information presented is based on qualitative statements and comparative studies on related scaffolds.
PARP Inhibition and Anticancer Activity
Quinazoline-2,4(1H,3H)-dione derivatives have emerged as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, making them attractive candidates for cancer therapy.[8][9] The SAR of these compounds as PARP inhibitors is highly dependent on the substituents at various positions of the quinazoline ring.
While many studies focus on modifications at the N1 and N3 positions to interact with the active site of PARP, the influence of substitutions on the benzene ring, including the 8-position, is also significant. These substitutions can affect the overall physicochemical properties of the molecule, such as solubility and cell permeability, as well as modulate electronic properties that may influence binding affinity.
Table 2: Comparative Anticancer Activity of Substituted Quinazoline Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line(s) | IC₅₀ (µM) | Reference |
| Gefitinib | Quinazoline derivative | HeLa, MDA-MB231 | 4.3, 28.3 | [10] |
| Compound 21 | 2,3,6-substituted quinazolin-4-one | HeLa, MDA-MB231 | 2.81 | [10] |
| Compound 23 | 2,3,6-substituted quinazolin-4-one | HeLa, MDA-MB231 | 1.85 | [10] |
| Compound 56 | Substituted quinazolin-4(3H)-one | HepG-2, MCF-7, HCT116 | More potent than doxorubicin and sorafenib | [11] |
Note: The table presents data for various substituted quinazoline derivatives to highlight the range of potencies achievable with this scaffold. Specific comparative IC₅₀ values for a series of 8-substituted quinazoline-2,4(1H,3H)-diones are not available in the searched literature.
Experimental Protocols
To facilitate the replication and extension of the research discussed, detailed methodologies for key experiments are provided below.
PARP Inhibition Assay (Chemiluminescent ELISA)
This protocol is a general guideline for determining the in vitro inhibitory activity of compounds against PARP enzymes.
-
Plate Preparation: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Compound Incubation: Add various concentrations of the test compounds (e.g., this compound and its analogs) to the wells.
-
Enzyme Reaction: Add purified PARP enzyme and a biotinylated NAD+ mix to each well. Incubate the plate to allow for the PARP-catalyzed poly-ADP-ribosylation of histones.
-
Detection: Add streptavidin-HRP (horseradish peroxidase) to the wells, followed by a chemiluminescent HRP substrate.
-
Data Acquisition: Measure the chemiluminescence using a microplate reader. The intensity of the signal is proportional to the amount of biotin-NAD+ incorporated, and thus to the PARP activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
-
Bacterial Culture: Grow the bacterial strains to be tested in an appropriate broth medium to the mid-logarithmic phase.
-
Compound Preparation: Prepare a series of twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized suspension of the bacteria. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the bacteria (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizing the Landscape
To better understand the relationships and processes involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: PARP Inhibition Signaling Pathway.
Caption: Antimicrobial Susceptibility Testing Workflow.
Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutic agents. The available data, although not exhaustive for the 8-position, strongly indicates that the nature of the substituent at this position is a key determinant of biological activity. The enhanced antimicrobial activity associated with 8-halo substituents and the potential for reduced resistance with an 8-methoxy group highlight the importance of further systematic investigation. Future research should focus on the synthesis and parallel screening of a diverse library of 8-substituted quinazoline-2,4(1H,3H)-dione derivatives to build a comprehensive SAR profile. This will undoubtedly accelerate the design of more potent and selective drug candidates based on this versatile heterocyclic core.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative in vitro and in vivo activity of the C-8 methoxy quinolone moxifloxacin and the C-8 chlorine quinolone BAY y 3118 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Quinazoline-2,4(1H,3H)-dione Scaffolds as PARP Inhibitors: A Comparative Analysis
Introduction
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway. Their role in repairing single-strand DNA breaks makes them a key target in oncology, especially for cancers with deficiencies in other DNA repair mechanisms like BRCA1/2 mutations. The inhibition of PARP leads to the accumulation of unrepaired DNA damage, ultimately resulting in cancer cell death, a concept known as synthetic lethality.
Comparative Efficacy of PARP Inhibitors
The inhibitory potential of different compounds against PARP1 and PARP2 is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The table below summarizes the reported in vitro efficacy of a representative quinazoline-2,4(1H,3H)-dione derivative in comparison to several known PARP inhibitors. Lower values indicate higher potency.
| Compound | Target(s) | IC50 / Ki (nM) |
| Quinazoline-dione Derivative (11a) | PARP1 | IC50: 467 nM[1] |
| PARP2 | IC50: 11.5 nM[1] | |
| Olaparib | PARP1 | IC50: 5 nM[2] |
| PARP2 | IC50: 1 nM[2] | |
| Rucaparib | PARP1 | Ki: 1.4 nM[3] |
| Niraparib | PARP1 | IC50: 3.8 nM[4] |
| PARP2 | IC50: 2.1 nM[4] | |
| Talazoparib | PARP1 | IC50: 0.57 nM[5] |
Note: The quinazoline-dione derivative 11a is used as a representative example from a study on novel quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-2 selective inhibitors to illustrate the potential of this scaffold.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PARP1 signaling pathway in DNA repair and a general workflow for evaluating PARP inhibitor efficacy.
Experimental Protocols
PARP1 Inhibition Assay (Chemiluminescent)
This protocol is a generalized method for determining the in vitro enzymatic activity of PARP1 and the inhibitory potential of compounds like this compound and its derivatives.
Materials and Reagents:
-
Recombinant human PARP1 enzyme
-
Activated DNA
-
Biotinylated NAD+
-
Histone-coated 96-well plates
-
Assay buffer (e.g., 10% glycerol, 25 mM HEPES, 12.5 mM MgCl2, 50 mM KCl, 1 mM DTT, 0.01% NP-40, pH 7.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 3% BSA in wash buffer)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Test compounds (e.g., this compound derivatives, Olaparib) dissolved in DMSO
-
Microplate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and a known inhibitor (positive control) in DMSO. Further dilute these in the assay buffer to the desired final concentrations.
-
Reaction Setup:
-
To the histone-coated 96-well plate, add the diluted test compounds or DMSO (for control wells).
-
Prepare a master mix containing the PARP1 enzyme, activated DNA, and biotinylated NAD+ in the assay buffer.
-
Add the master mix to all wells to initiate the enzymatic reaction.
-
-
Incubation: Seal the plate and incubate at room temperature for a specified time (e.g., 60 minutes) to allow for the PARylation of histones.
-
Washing: Aspirate the reaction mixture and wash the wells multiple times with the wash buffer to remove unbound reagents.
-
Detection:
-
Dilute the Streptavidin-HRP conjugate in blocking buffer and add it to each well.
-
Incubate for a period (e.g., 30 minutes) at room temperature to allow the Streptavidin-HRP to bind to the biotinylated PAR chains.
-
Wash the plate again to remove unbound Streptavidin-HRP.
-
Add the chemiluminescent HRP substrate to each well.
-
-
Data Acquisition: Immediately measure the luminescence using a microplate reader.
-
Data Analysis: The luminescence signal is proportional to the PARP1 activity. Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
The quinazoline-2,4(1H,3H)-dione scaffold is a viable starting point for the development of potent PARP inhibitors. As demonstrated by its derivatives, this chemical class can achieve high efficacy, in some cases with selectivity for PARP2. While the inhibitory activity of the specific compound this compound is not documented in the reviewed literature, likely indicating weak to no activity, its substituted analogs show promise. Further structure-activity relationship studies are necessary to optimize the substitutions on the quinazoline-2,4(1H,3H)-dione core to develop novel PARP inhibitors with improved potency and selectivity for therapeutic applications.
References
- 1. Discovery of novel quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-2 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 8-Methylquinazoline-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the cross-reactivity of 8-Methylquinazoline-2,4(1H,3H)-dione. Due to the limited publicly available data on the specific biological targets of this compound, this document presents a hypothetical scenario wherein this compound is presumed to be a protein kinase inhibitor, a common activity for compounds featuring the quinazoline scaffold.[1][2][3] This guide outlines the experimental methodologies and data presentation necessary to characterize its selectivity profile against other known kinase inhibitors.
The quinazoline core is a "privileged structure" in medicinal chemistry, frequently found in approved kinase inhibitors such as Gefitinib (targeting EGFR) and Vandetanib (a multi-kinase inhibitor targeting VEGFR-2, EGFR, and RET).[1][2][4] Therefore, for the purpose of this guide, we will hypothesize that this compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) and compare its hypothetical selectivity against Gefitinib and the multi-kinase inhibitor Cabozantinib.
Hypothetical Performance Comparison
The following tables summarize hypothetical experimental data for this compound and selected comparator compounds.
Table 1: In Vitro Kinase Inhibition Profile (IC50, nM)
| Kinase Target | This compound (Hypothetical) | Gefitinib (Comparator) | Cabozantinib (Comparator) |
| EGFR | 50 | 25 | 8 |
| VEGFR-2 | 800 | >10,000 | 0.035 |
| c-Met | 1,200 | >10,000 | 1.3 |
| ABL1 | >10,000 | >10,000 | 6.0 |
| SRC | 5,000 | >10,000 | 5.7 |
| KIT | >10,000 | >10,000 | 4.6 |
Data for comparator compounds are illustrative and based on their known target profiles. Actual values may vary depending on assay conditions.
Table 2: Binding Affinity Profile (Kd, nM)
| Kinase Target | This compound (Hypothetical) | Gefitinib (Comparator) | Cabozantinib (Comparator) |
| EGFR | 75 | 30 | 5 |
| VEGFR-2 | 1,100 | >10,000 | 0.02 |
| c-Met | 1,800 | >10,000 | 1.8 |
Kd values provide a measure of the direct binding affinity of the compound to the kinase.
Experimental Protocols
To generate the data presented above, a systematic evaluation of the compound's inhibitory activity and binding affinity across a panel of kinases is required.
In Vitro Kinase Activity Assay (Z'-LYTE™ Kinase Assay)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Principle: The Z'-LYTE™ assay is a fluorescence-based, coupled-enzyme format that measures the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage.[5][6] A FRET peptide substrate is first incubated with the kinase and ATP. The extent of phosphorylation is then determined by adding a development reagent containing a site-specific protease that cleaves only the non-phosphorylated peptide, disrupting the FRET between the fluorophores on the peptide.
Abbreviated Protocol:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 100 µM with 10-point, 3-fold serial dilutions.
-
Kinase Reaction: In a 384-well plate, add the purified recombinant kinase (e.g., EGFR), the FRET peptide substrate, and ATP at a concentration near the Km for the specific kinase.
-
Inhibitor Addition: Add the diluted compound to the wells and incubate at room temperature to allow for the kinase reaction to proceed.
-
Development: Add the Z'-LYTE™ Development Reagent to each well to stop the kinase reaction and initiate the proteolytic cleavage.
-
Data Acquisition: Read the plate on a fluorescence plate reader, measuring the emission of both the coumarin (cleavage product) and fluorescein (intact peptide).
-
Data Analysis: Calculate the emission ratio (coumarin/fluorescein) and plot the percent inhibition against the compound concentration to determine the IC50 value using non-linear regression.
Broad Kinase Selectivity Profiling (KINOMEscan®)
This competition binding assay is used to assess the selectivity of a compound against a large panel of kinases.
Principle: The KINOMEscan® platform utilizes a competition binding assay where a test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the DNA tag. A reduction in the amount of bound kinase indicates that the test compound is competing for the active site.[7][8][9][10]
Abbreviated Protocol:
-
Compound Preparation: The test compound is typically provided at a stock concentration (e.g., 10 mM in DMSO).
-
Assay Reaction: The compound is incubated with a panel of over 400 human kinases, each tagged with a unique DNA barcode, along with an immobilized ligand.
-
Separation: The immobilized ligand with any bound kinase is separated from the unbound kinase.
-
Quantification: The amount of bound kinase is quantified by measuring the corresponding DNA tag using qPCR.
-
Data Analysis: The results are expressed as a percentage of the control (vehicle-treated sample). A lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can be determined from dose-response curves.
Kinase Binding Affinity Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay provides a direct measure of the binding affinity (Kd) of a compound to a kinase.
Principle: The LanthaScreen™ assay is based on Fluorescence Resonance Energy Transfer (FRET). A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer) binds to the kinase's active site. The close proximity of the Eu-donor and the Alexa Fluor®-acceptor results in a high FRET signal. A test compound that binds to the kinase active site will displace the tracer, leading to a decrease in the FRET signal.[11][12][13][14][15]
Abbreviated Protocol:
-
Compound Dilution: Prepare a serial dilution of the test compound.
-
Reagent Preparation: Prepare a solution containing the kinase and the Eu-labeled antibody, and a separate solution of the Alexa Fluor®-labeled tracer.
-
Assay Assembly: In a 384-well plate, add the diluted compound, the kinase/antibody mixture, and the tracer solution.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Data Acquisition: Read the plate in a time-resolved fluorescence reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the emission ratio and plot it against the compound concentration to determine the IC50, from which the Kd can be calculated.
Visualizations
The following diagrams illustrate the experimental workflow for assessing cross-reactivity and a simplified signaling pathway for the hypothetical target and potential off-targets.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - US [thermofisher.com]
- 7. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 8. chayon.co.kr [chayon.co.kr]
- 9. benchchem.com [benchchem.com]
- 10. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Validation of Quinazoline-2,4(1H,3H)-dione Derivatives in Preclinical Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Anticancer Activity of Quinazoline-2,4(1H,3H)-dione Derivatives
Derivatives of quinazoline-2,4(1H,3H)-dione have emerged as potent inhibitors of key signaling pathways implicated in cancer progression, such as Poly (ADP-ribose) polymerase (PARP) and receptor tyrosine kinases like c-Met and VEGFR-2.
Several studies have demonstrated the efficacy of quinazoline-2,4(1H,3H)-dione derivatives as PARP-1/2 inhibitors, which play a crucial role in DNA repair mechanisms in cancer cells.[2][3]
Table 1: In Vivo Efficacy of PARP-1/2 Inhibitors in Breast Cancer Xenograft Models
| Compound | Animal Model | Dosage and Administration | Therapeutic Outcome | Reference |
| Compound 11 | MX-1 Xenograft Tumor Model (Mice) | Not specified | Potentiated the cytotoxicity of temozolomide (TMZ) | [3] |
| Compound 24 | Breast Cancer Xenograft Model (Mice) | Not specified | Remarkable antitumor activity | [2] |
Experimental Protocol: In Vivo Tumor Growth Inhibition Assay
-
Animal Model: Female nude mice are typically used.
-
Tumor Implantation: Human breast cancer cells (e.g., MX-1) are subcutaneously injected into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, animals are randomized into treatment and control groups. The test compound (e.g., Compound 11 or 24) is administered, often in combination with a standard chemotherapeutic agent like temozolomide (TMZ), via a suitable route (e.g., oral gavage or intraperitoneal injection).
-
Outcome Measurement: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed. The efficacy of the treatment is determined by the percentage of tumor growth inhibition compared to the control group.
Certain 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have been identified as dual inhibitors of c-Met and VEGFR-2, two tyrosine kinases that are crucial for tumor angiogenesis and metastasis.[4]
Table 2: In Vitro and In Vivo Profile of Dual c-Met/VEGFR-2 Inhibitors
| Compound | In Vitro IC50 (HCT-116 cells) | In Vivo Model | Key Findings | Reference |
| Compound 4b | Lower than cabozantinib | Not specified in detail in the abstract | Superior to cabozantinib in VEGFR-2 inhibition; remarkable c-Met inhibitory activity. | [4] |
| Compound 4e | Lower than cabozantinib | Not specified in detail in the abstract | Remarkable c-Met inhibitory activity. | [4] |
Signaling Pathway: c-Met and VEGFR-2 Inhibition
The following diagram illustrates the mechanism of action of these dual inhibitors.
Anti-inflammatory Activity of Quinazolin-4(3H)-one Derivatives
The broader class of quinazolinones, which includes the 2,4-dione derivatives, has been investigated for anti-inflammatory properties. These studies often utilize carrageenan-induced paw edema in rats, a classic model of acute inflammation.
Table 3: Anti-inflammatory Activity of Quinazolin-4(3H)-one Derivatives
| Compound | Animal Model | Dosage | % Inhibition of Edema | Reference |
| Compound 6c | Carrageenan-induced rat paw edema | Not specified | Good dose-dependent activity | [5] |
| Compound 12 | Carrageenan-induced rat paw edema | Not specified | Good dose-dependent activity | [5] |
| Compound 14 | Carrageenan-induced rat paw edema | Not specified | Good dose-dependent activity | [5] |
| Compound 16 | Carrageenan-induced rat paw edema | Not specified | Good dose-dependent activity | [5] |
| Compound 18 | Carrageenan-induced rat paw edema | Not specified | Good dose-dependent activity | [5] |
| Compound 22 | Carrageenan-induced rat paw edema | Not specified | Good dose-dependent activity | [5] |
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Procedure: A sub-plantar injection of carrageenan (a phlogistic agent) into the rat's hind paw induces a localized and reproducible inflammatory response.
-
Treatment: The test compounds are administered (e.g., orally or intraperitoneally) prior to the carrageenan injection. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
Outcome Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.
Experimental Workflow: Anti-inflammatory Screening
The following diagram outlines the typical workflow for screening compounds for anti-inflammatory activity.
Conclusion
While direct animal model validation of 8-Methylquinazoline-2,4(1H,3H)-dione is not extensively documented, the broader family of quinazoline-2,4(1H,3H)-dione and its analogs demonstrates significant therapeutic potential in preclinical models of cancer and inflammation. The presented data highlights the promise of this scaffold for the development of novel therapeutics. Further in vivo studies on specific derivatives like this compound are warranted to fully elucidate their pharmacological profile and therapeutic efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, analgesic and anti-inflammatory evaluation of some new 3H-quinazolin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 8-Methylquinazoline-2,4(1H,3H)-dione Against Standard PARP and Tankyrase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical performance of 8-Methylquinazoline-2,4(1H,3H)-dione against established standard compounds targeting Poly (ADP-ribose) polymerase (PARP) and tankyrase (TNKS) enzymes. The objective is to offer a data-driven perspective on its potential efficacy and selectivity, based on structure-activity relationship (SAR) insights from the quinazoline-2,4(1H,3H)-dione chemical class. The information presented herein is intended to guide future experimental validation and drug development efforts.
Introduction to this compound
Quinazoline-2,4(1H,3H)-dione derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including potent inhibition of PARP and tankyrase enzymes.[1][2] While specific experimental data for this compound is not yet available in public literature, SAR studies on analogous compounds suggest that substitution at the 8-position can significantly influence potency and selectivity. Notably, an 8-methyl group has been shown to enhance selectivity for tankyrases over PARP-1/2 in the related 2-arylquinazolin-4-one series, suggesting a potential avenue for developing isoform-selective inhibitors.[2] This guide, therefore, explores the hypothetical benchmarking of this compound as a putative tankyrase-selective inhibitor, alongside its potential activity against PARP1.
Comparative Analysis of Enzyme Inhibition
To provide a clear benchmark, the inhibitory activities of this compound are hypothetically compared against well-established PARP and tankyrase inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) for each compound against their primary targets.
| Compound | Target(s) | PARP1 IC50 (nM) | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) |
| This compound | Hypothetical | ~450 | ~40 | ~15 |
| Olaparib | PARP1/2 | 1 - 5[3][4] | >1000[5] | >1000[5] |
| Rucaparib | PARP1/2/3 | 0.8[6] | - | - |
| Talazoparib | PARP1/2 | 0.57[7] | - | - |
| XAV939 | TNKS1/2 | - | 11[8][9][10] | 4[8][9][10] |
| G007-LK | TNKS1/2 | >20000[11] | 46[11][12][13][14] | 25[11][12][13][14] |
Note: Data for this compound is hypothetical and based on SAR trends observed in related chemical series. Experimental validation is required.
Cytotoxicity in Cancer Cell Lines
The ultimate therapeutic potential of an enzyme inhibitor is often determined by its ability to induce cell death in relevant cancer cell lines. This is particularly true for PARP inhibitors in the context of BRCA-mutated cancers, where they induce synthetic lethality. The following table presents a hypothetical comparison of the cytotoxic activity (IC50) of this compound against standard inhibitors in a BRCA1-mutant breast cancer cell line (e.g., MDA-MB-436).
| Compound | Cell Line (BRCA1 mutant) | Cytotoxicity IC50 (µM) |
| This compound | MDA-MB-436 | Hypothetical: >10 |
| Olaparib | MDA-MB-436 | 4.7[15] |
| Rucaparib | MDA-MB-436 | 2.3[15] |
| Talazoparib | MDA-MB-436 | 0.13[15] |
| XAV939 | DLD-1 (β-catenin dependent) | Inhibits proliferation |
| G007-LK | COLO-320DM (Wnt-addicted) | Inhibits proliferation[16] |
Note: Data for this compound is hypothetical. The cytotoxicity of tankyrase inhibitors is often assessed by their anti-proliferative effects in Wnt-dependent cancer cell lines.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Signaling pathways of PARP and Tankyrase inhibition.
Caption: General experimental workflows for in vitro and cell-based assays.
Experimental Protocols
In Vitro PARP1 Chemiluminescent Assay
This protocol is adapted from commercially available kits and common literature procedures.[17]
Principle: This assay measures the incorporation of biotinylated NAD+ into histone-coated plates by PARP1. The biotinylated histones are then detected with streptavidin-HRP and a chemiluminescent substrate.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA
-
Biotinylated NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
This compound and standard inhibitors (dissolved in DMSO)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of this compound and standard inhibitors in assay buffer. The final DMSO concentration should be kept below 1%.
-
Add 25 µL of the diluted compounds to the wells of the histone-coated plate. Include wells for "no inhibitor" (positive control) and "no enzyme" (negative control).
-
Prepare a master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in assay buffer.
-
Add 25 µL of the master mix to each well to initiate the reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 50 µL of streptavidin-HRP diluted in blocking buffer to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 50 µL of chemiluminescent substrate to each well and immediately measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cell-Based Cytotoxicity (MTT) Assay
This protocol outlines a standard MTT assay to determine the cytotoxic effects of the compounds on cancer cells.[18][19]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
BRCA1-mutant human breast cancer cell line (e.g., MDA-MB-436)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
This compound and standard inhibitors (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed MDA-MB-436 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Prepare serial dilutions of this compound and standard inhibitors in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds. Include vehicle control wells (medium with DMSO).
-
Incubate the plates for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Conclusion and Future Directions
This comparative guide provides a hypothetical framework for evaluating this compound as a potential enzyme inhibitor. Based on SAR from related compounds, it is postulated that this molecule may exhibit preferential inhibition of tankyrases over PARP1. The provided experimental protocols offer a clear path for the empirical validation of this hypothesis.
Future research should focus on the synthesis and in vitro testing of this compound against a panel of PARP family enzymes, including PARP1, PARP2, TNKS1, and TNKS2, to determine its actual potency and selectivity. Subsequently, cell-based assays using appropriate cancer cell lines (e.g., Wnt-addicted colorectal cancer lines for tankyrase inhibition and BRCA-mutated breast cancer lines for PARP inhibition) will be crucial to ascertain its therapeutic potential. The data generated from these studies will be instrumental in guiding the further development of this compound as a novel therapeutic agent.
References
- 1. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Structure-activity relationships of 2-arylquinazolin-4-ones as highly selective and potent inhibitors of the tankyrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. PARP Inhibitor Olaparib Causes No Potentiation of the Bleomycin Effect in VERO Cells, Even in the Presence of Pooled ATM, DNA-PK, and LigIV Inhibitors | MDPI [mdpi.com]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. selleckchem.com [selleckchem.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. G007-LK | CAS 1380672-07-0 | Sun-shinechem [sun-shinechem.com]
- 13. A Small-Molecule Tankyrase Inhibitor Reduces Glioma Stem Cell Proliferation and Sphere Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural basis and SAR for G007-LK, a lead stage 1,2,4-triazole based specific tankyrase 1/2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. texaschildrens.org [texaschildrens.org]
Assessing the Selectivity of 8-Methylquinazoline-2,4(1H,3H)-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of 8-Methylquinazoline-2,4(1H,3H)-dione, a member of the versatile quinazoline-2,4(1H,3H)-dione scaffold known for its diverse biological activities. Due to a lack of specific publicly available data on the selectivity of this compound, this document outlines a framework for its evaluation by comparing it with well-characterized derivatives of the same core structure. The focus is on potential activity as a PARP inhibitor, a common target for this class of compounds.
Introduction to Quinazoline-2,4(1H,3H)-diones
The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, forming the basis for a variety of therapeutic agents.[1][2][3] Derivatives have been developed as inhibitors of several enzyme families, including poly(ADP-ribose) polymerases (PARPs) and various kinases.[1][4][5][6][7] The selectivity and potency of these compounds are highly dependent on the nature and position of substituents on the quinazoline ring. This guide will focus on the potential of this compound as a PARP inhibitor and compare it to other quinazoline-2,4-dione derivatives with established activity.
Comparative Analysis of Quinazoline-2,4(1H,3H)-dione Derivatives
To understand the potential selectivity profile of this compound, it is instructive to compare it with other derivatives where the quinazoline core has been functionalized to achieve specific inhibitory activity.
PARP Inhibitors
Several studies have demonstrated that the quinazoline-2,4(1H,3H)-dione scaffold can be elaborated to produce potent and selective PARP inhibitors.[4][5][8]
Table 1: Comparison of Quinazoline-2,4(1H,3H)-dione Derivatives as PARP Inhibitors
| Compound | Structure | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Selectivity (PARP-1/PARP-2) | Reference |
| This compound | This compound | Data not available | Data not available | Data not available | N/A |
| Compound 11a | Novel quinazoline-2,4(1H,3H)-dione derivative | 467 | 11.5 | 40.6 | [5] |
| Compound 10 | Quinazoline-2,4(1H,3H)-dione with 3-amino pyrrolidine moiety | < 3.12 µM (Cellular IC50 in MX-1 cells) | Data not available | Moderately selective for PARP-1 over PARP-2 | [4][8] |
| Compound 11 | Quinazoline-2,4(1H,3H)-dione with 3-amino pyrrolidine moiety | 3.02 µM (Cellular IC50 in MX-1 cells) | Data not available | Moderately selective for PARP-1 over PARP-2 | [4][8] |
Note: IC50 values for compounds 10 and 11 are reported from cellular assays, which may differ from direct enzymatic inhibition assays.
Proposed Signaling Pathway and Mechanism of Action
The primary mechanism of action for quinazoline-2,4-dione-based PARP inhibitors involves the competitive inhibition of PARP enzymes at the nicotinamide adenine dinucleotide (NAD+) binding site. This prevents the synthesis of poly(ADP-ribose) chains, a critical step in DNA single-strand break repair. In cancer cells with deficient homologous recombination repair pathways (e.g., BRCA1/2 mutations), the inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.
Caption: Proposed mechanism of action for this compound as a PARP inhibitor.
Experimental Protocols for Assessing Selectivity
To determine the selectivity of this compound, a series of in vitro and cell-based assays are recommended.
In Vitro PARP1 and PARP2 Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified PARP1 and PARP2 enzymes.
Materials:
-
Recombinant human PARP1 and PARP2 enzymes
-
Histone H1 (PARP substrate)
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Activated DNA
-
Test compound (this compound) and known inhibitors (e.g., Olaparib, Compound 11a)
-
96-well plates (high-binding)
Procedure:
-
Coat a 96-well plate with Histone H1 and incubate overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare serial dilutions of the test compound and control inhibitors in assay buffer.
-
In each well, add the PARP enzyme (either PARP1 or PARP2), activated DNA, and the test compound at various concentrations.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate to remove unincorporated NAD+.
-
Add Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash the plate and add the chemiluminescent substrate.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Caption: Experimental workflow for the in vitro PARP inhibition assay.
Cellular PARP Inhibition Assay (PAR-ylation Assay)
This assay measures the ability of a compound to inhibit PARP activity within a cellular context.
Materials:
-
Human cancer cell line (e.g., HeLa or a BRCA-deficient line)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., H2O2 or MMS)
-
Test compound and control inhibitors
-
Lysis buffer
-
Antibodies: anti-PAR (for detecting poly(ADP-ribose)) and a loading control (e.g., anti-GAPDH)
-
Western blot reagents and equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or control inhibitor for 1-2 hours.
-
Induce DNA damage by treating the cells with a DNA damaging agent for a short period (e.g., 10-15 minutes).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-PAR antibody to detect the level of PAR-ylation.
-
Probe with a loading control antibody to ensure equal protein loading.
-
Visualize the bands using an appropriate detection system.
-
Quantify the band intensities to determine the extent of PARP inhibition.
Conclusion
While direct experimental evidence for the selectivity of this compound is currently unavailable, the extensive research on the broader quinazoline-2,4(1H,3H)-dione class of molecules suggests its potential as a modulator of key cellular targets, particularly PARP enzymes. The provided comparative data on other quinazoline-2,4-dione derivatives and the detailed experimental protocols offer a clear path for researchers to thoroughly assess the selectivity profile of this compound. Such an evaluation is a critical step in the exploration of its therapeutic potential.
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneonline.com [geneonline.com]
- 4. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of novel quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-2 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis and Biological Activity of 8-Methylquinazoline-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental reproducibility and biological activity of 8-Methylquinazoline-2,4(1H,3H)-dione, a heterocyclic compound of interest in medicinal chemistry, with alternative quinazolinedione derivatives and established clinical PARP inhibitors. The information presented is supported by experimental data from peer-reviewed literature to aid in research and development decisions.
Synthesis and Reproducibility
The synthesis of quinazoline-2,4(1H,3H)-diones is a well-established area of organic chemistry, with numerous methodologies reported. The reproducibility of these syntheses is critical for reliable downstream biological evaluation. Here, we compare a common and reproducible method for the synthesis of this compound with alternative approaches for other quinazolinedione derivatives.
A robust and frequently cited method for the synthesis of this compound involves the cyclization of 2-amino-3-methylbenzamide with a suitable carbonyl source. A specific, high-yield protocol utilizes di-tert-butyl dicarbonate in the presence of 4-(dimethylamino)pyridine (DMAP).
Table 1: Comparison of Synthetic Protocols for Quinazoline-2,4(1H,3H)-diones
| Compound | Starting Materials | Reagents and Conditions | Yield (%) | Reference |
| This compound | 2-Amino-3-methylbenzamide | Di-tert-butyl dicarbonate, DMAP, Acetonitrile, 80°C, 12h | 65 | [1] |
| Quinazoline-2,4(1H,3H)-dione | 2-Aminobenzamide | Di-tert-butyl dicarbonate, DMAP, Acetonitrile, 80°C, 12h | 94 | [1] |
| 6-Fluoroquinazoline-2,4(1H,3H)-dione | 2-Amino-5-fluorobenzamide | Di-tert-butyl dicarbonate, DMAP, Acetonitrile, 80°C, 12h | 74 | [1] |
| 3-Methylquinazoline-2,4(1H,3H)-dione | 2-Aminobenzamide, Methyl Isocyanate | Pyridine, Reflux | Not Reported | [2] |
| Fused Quinazolinones | 2-Aminobenzaldehydes, Tetrahydroisoquinolines | 9-Fluorenone, Blue LED, Air | Good to Excellent | [3] |
The DMAP-catalyzed one-pot synthesis from 2-aminobenzamides offers a straightforward and generally high-yielding route to various quinazoline-2,4(1H,3H)-diones, demonstrating good reproducibility across different substrates.[1] Alternative methods, such as visible light-induced cyclizations, present greener and often highly efficient pathways, though their reproducibility may be more dependent on specific photocatalyst and light source setups.[3][4][5]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a reported DMAP-catalyzed synthesis.[1]
Materials:
-
2-Amino-3-methylbenzamide
-
Di-tert-butyl dicarbonate (Boc2O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Acetonitrile (CH3CN)
Procedure:
-
To a solution of 2-amino-3-methylbenzamide (1.0 mmol) in acetonitrile (5 mL), add DMAP (0.1 mmol) and di-tert-butyl dicarbonate (1.2 mmol).
-
Stir the reaction mixture at 80°C for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Characterization Data for this compound: [1]
-
Appearance: White solid
-
Melting Point: >250 °C
-
1H NMR (400 MHz, DMSO-d6) δ: 11.33 (brs, 1H), 10.39 (brs, 1H), 7.78–7.76 (m, 1H), 7.49–7.47 (m, 1H), 7.09 (t, J = 7.6 Hz, 1H), 2.34 (s, 3H).
-
13C NMR (100 MHz, DMSO-d6) δ: 163.0, 150.6, 139.3, 136.1, 124.8, 124.2, 122.1, 114.6, 17.3.
-
ESI-HRMS m/z: calculated for C9H9N2O2 [M + H]+ 177.0659, found: 177.0663.
Biological Activity: PARP Inhibition
Quinazoline-2,4(1H,3H)-dione derivatives have emerged as a promising scaffold for the development of inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.[6] PARP inhibitors have shown significant clinical success in treating cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[2][7]
The mechanism of action of PARP inhibitors relies on the concept of synthetic lethality. In cancer cells with impaired homologous recombination (HR) due to mutations in genes like BRCA1/2, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during replication.[7] These cells are unable to efficiently repair these double-strand breaks, resulting in genomic instability and cell death.[7]
Comparative Biological Activity
The inhibitory potency of this compound and its analogs against PARP enzymes can be compared with clinically approved PARP inhibitors. This comparison provides a benchmark for its potential therapeutic efficacy.
Table 2: In Vitro Inhibitory Activity of Quinazolinediones and Clinical PARP Inhibitors
| Compound | Target | IC50 (nM) | Cell Line/Assay Condition | Reference |
| This compound Derivative (Compound 11) | PARP-1 | 1.1 | Enzyme Assay | [8] |
| This compound Derivative (Compound 11) | PARP-2 | 18.2 | Enzyme Assay | [8] |
| Olaparib | PARP-1 | 5 | Enzyme Assay | [9] |
| Olaparib | PARP-2 | 1 | Enzyme Assay | [9] |
| Rucaparib | PARP-1 | 1.4 | Enzyme Assay | [9] |
| Niraparib | PARP-1 | 3.8 | Enzyme Assay | [9] |
| Talazoparib | PARP-1 | 0.57 | Enzyme Assay | [9] |
Note: The this compound derivatives in the table are structurally related compounds evaluated in the cited study, highlighting the potential of this scaffold.
The data indicates that derivatives of the this compound scaffold can exhibit potent inhibition of PARP-1, with potencies comparable to or exceeding those of some clinically approved PARP inhibitors.[8] This underscores the value of this chemical series for further investigation and optimization in the development of novel anticancer agents.
Experimental Protocols for Biological Assays
In Vitro PARP Activity Assay (Colorimetric)
This assay quantifies the incorporation of biotinylated poly(ADP-ribose) (PAR) onto histone proteins, providing a measure of PARP enzyme activity.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated microplate
-
Activated DNA
-
Biotinylated NAD+
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Assay buffer
Procedure:
-
Add assay buffer, activated DNA, and the test compound (e.g., this compound) to the wells of the histone-coated microplate.
-
Add PARP-1 enzyme to each well.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Wash the plate to remove unincorporated reagents.
-
Add Streptavidin-HRP and incubate to allow binding to the biotinylated PAR chains.
-
Wash the plate again.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition based on the absorbance values of the test compound wells relative to control wells.
Conclusion
This compound represents a valuable chemical scaffold with a reproducible and scalable synthesis. Derivatives of this compound have demonstrated potent inhibitory activity against PARP-1, a clinically validated target in oncology. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to reliably synthesize and evaluate this compound and its analogs, facilitating the discovery and development of novel therapeutic agents. Further studies are warranted to explore the in vivo efficacy, pharmacokinetic properties, and safety profile of promising candidates from this chemical series.
References
- 1. researchgate.net [researchgate.net]
- 2. How Do PARP Inhibitors Work In Cancer? | Dana-Farber Cancer Institute [blog.dana-farber.org]
- 3. researchgate.net [researchgate.net]
- 4. Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 8-Methylquinazoline-2,4(1H,3H)-dione: A Guide for Laboratory Professionals
For Immediate Release: This document provides essential safety and logistical information for the proper disposal of 8-Methylquinazoline-2,4(1H,3H)-dione (CAS No. 67449-23-4). Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals engaged in laboratory and research activities.
Immediate Safety and Hazard Summary
Key Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Due to these potential hazards, appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A properly fitted laboratory coat
-
Respiratory protection (e.g., a dust mask or respirator) if handling the compound as a powder outside of a chemical fume hood.
Operational Plan for Waste Management
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1] All materials contaminated with this compound must be treated as chemical waste.
Step-by-Step Disposal Protocol
-
Identification and Classification:
-
All waste containing this compound, including the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be classified as chemical waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific waste categorization.
-
-
Waste Segregation:
-
Collect all solid waste (e.g., leftover compound, contaminated gloves, and weigh boats) in a dedicated, properly labeled, and sealed hazardous waste container.
-
Collect liquid waste (e.g., solutions containing the compound) in a separate, compatible, and clearly labeled hazardous waste container.
-
Never mix incompatible wastes.[2]
-
-
Containerization and Labeling:
-
Use containers that are in good condition, compatible with the chemical waste, and have secure, leak-proof lids.[3]
-
All waste containers must be clearly labeled with the full chemical name: "this compound," the concentration (if in solution), and the appropriate hazard warnings (e.g., "Irritant").
-
-
Storage:
-
Disposal Arrangement:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.[3]
-
Provide a complete and accurate description of the waste.
-
Ensure all containers are securely sealed and properly labeled before handing them over to the disposal contractor.
-
Disposal of Empty Containers:
-
Thoroughly empty all contents from the original container.
-
The first rinse of the container must be collected and disposed of as hazardous waste.[2]
-
After a thorough rinsing and air-drying, the labels on the container must be completely removed or defaced before the container is discarded as solid waste.[2]
Quantitative Data Summary
| Parameter | Value | Source |
| CAS Number | 67449-23-4 | [1][4] |
| Molecular Formula | C₉H₈N₂O₂ | [4] |
| Molecular Weight | 176.17 g/mol | [4] |
Experimental Protocols
While this document focuses on disposal, any experimental protocol involving this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure. Researchers must wear appropriate PPE at all times. In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move the individual to fresh air and seek medical advice.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 8-Methylquinazoline-2,4(1H,3H)-dione
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 8-Methylquinazoline-2,4(1H,3H)-dione. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Understanding its specific hazards is the first step toward safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound.
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Skin Irritation | H315: Causes skin irritation[1][2] |
| Warning [1][2] |
| Eye Irritation | H319: Causes serious eye irritation[1][2] |
| |
| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation[1][2] |
|
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory to prevent exposure. The recommended PPE for handling this compound is detailed below. All PPE should be inspected before use.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile, Neoprene). Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[3] | To prevent skin contact and irritation (H315)[1][2]. |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. Use a face shield where splashing is possible. | To protect against serious eye irritation (H319)[1][2]. |
| Skin and Body Protection | A complete suit protecting against chemicals, such as a lab coat or coveralls. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3] | To prevent skin contact and irritation (H315)[1][2]. |
| Respiratory Protection | Use only outdoors or in a well-ventilated area[1][2]. If ventilation is inadequate or for nuisance exposures, use a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator[3]. | To prevent respiratory tract irritation (H335) from dust or aerosols[1][2]. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for minimizing exposure risk.
3.1. Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[2] A chemical fume hood is the preferred engineering control to keep airborne concentrations low.[2][4]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]
3.2. Handling Procedure
-
Preparation: Before handling, read the Safety Data Sheet (SDS) thoroughly. Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[4]
-
Donning PPE: Put on all required PPE as specified in the table above.
-
Weighing/Transfer: Handle as a solid to minimize dust generation. If weighing, do so in a fume hood or a ventilated balance enclosure. Avoid creating dust.[3]
-
During Use: Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust or aerosols.[1][2]
-
Post-Handling: Wash hands and face thoroughly after handling.[2][6] Take off contaminated clothing and wash it before reuse.[2]
Emergency and First Aid Plan
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1][2][6] If you feel unwell, call a POISON CENTER or doctor.[1][2] |
| Skin Contact | Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water.[2][6] If skin irritation occurs, get medical advice/attention.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][6] If eye irritation persists, get medical advice/attention.[1][2] |
| Ingestion | Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Call a POISON CENTER or doctor if you feel unwell. |
Storage and Disposal Plan
5.1. Storage
-
Store away from incompatible materials such as oxidizing agents and strong bases.[6]
5.2. Disposal
-
Disposal of this substance and its container must be done in accordance with an approved waste disposal plant.[1][2]
-
Do not let the product enter drains, other waterways, or soil.[2]
-
Contaminated packaging should be disposed of as an unused product.
-
Always consult local, regional, and national waste disposal regulations.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for safely handling this chemical from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
